Lly-507
Description
inhibits methyltransferase SMYD2; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
3-cyano-5-[2-[4-[2-(3-methylindol-1-yl)ethyl]piperazin-1-yl]phenyl]-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N6O/c1-28-27-42(34-11-4-2-9-32(28)34)22-19-40-17-20-41(21-18-40)35-12-5-3-10-33(35)30-23-29(26-37)24-31(25-30)36(43)38-13-8-16-39-14-6-7-15-39/h2-5,9-12,23-25,27H,6-8,13-22H2,1H3,(H,38,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYRDVBFYVDJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CCN3CCN(CC3)C4=CC=CC=C4C5=CC(=CC(=C5)C#N)C(=O)NCCCN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Development of LLY-507: A Potent and Selective SMYD2 Inhibitor
This technical guide provides an in-depth overview of the discovery, development, and characterization of LLY-507, a potent and selective small-molecule inhibitor of the protein-lysine methyltransferase SMYD2. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the epigenetic regulation of cellular processes and the therapeutic potential of targeting SMYD2.
Introduction to SMYD2
SET and MYND domain-containing protein 2 (SMYD2) is a protein-lysine methyltransferase responsible for the monomethylation of various histone and non-histone protein substrates.[1] Overexpression of SMYD2 has been implicated in several types of cancer, including esophageal squamous cell carcinoma, breast cancer, and liver cancer, and is often correlated with a poor prognosis.[2][3][4] The oncogenic role of SMYD2 is attributed to its methylation of key cellular proteins such as the tumor suppressor p53 (at lysine (B10760008) 370), retinoblastoma protein (RB), and other signaling molecules, thereby modulating their activity and contributing to cancer cell proliferation and survival.[2][5][6] Given its role in oncogenesis, SMYD2 has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.
Discovery of this compound
This compound was identified as a potent, cell-active, and selective inhibitor of SMYD2.[2][3] Its development provides a valuable chemical probe to investigate the biological functions of SMYD2 in cancer and other diseases.[2][4] The discovery process involved screening for compounds that could effectively inhibit the methyltransferase activity of SMYD2.
Biochemical and Cellular Characterization of this compound
Biochemical Potency and Selectivity
This compound demonstrates potent inhibition of SMYD2's methyltransferase activity in biochemical assays. It exhibits high selectivity for SMYD2 over a wide range of other methyltransferases and non-epigenetic targets.[2][7][8]
Table 1: Biochemical Potency of this compound Against SMYD2
| Substrate | IC50 (nM) |
| p53 peptide | <15[9][10] |
| H4 peptide | 31[10] |
Table 2: Selectivity Profile of this compound
| Target | Selectivity |
| Other Methyltransferases (including SMYD3) | >100-fold[2][3][7] |
| Non-Methyltransferase Targets | >100-fold[2][3] |
Cellular Activity
This compound is cell-permeable and effectively inhibits SMYD2-mediated methylation of its substrates within a cellular context. It has been shown to reduce the monomethylation of p53 at lysine 370 at submicromolar concentrations.[2][3] Furthermore, this compound inhibits the proliferation of various cancer cell lines in a dose-dependent manner.[2][3][4]
Table 3: Cellular Activity of this compound
| Assay | Cell Line | IC50 (µM) |
| p53 Lys370 Methylation Inhibition (Western Blot) | HEK293 (transiently transfected) | <1[3][11] |
| p53 Lys370 Methylation Inhibition (ELISA) | U2OS (transfected) | 0.6[3][10][11] |
| p53 Lys370 Methylation Inhibition (Meso Scale Discovery ELISA) | KYSE-150 (stably expressing SMYD2) | 0.6[3][11] |
| Anti-proliferative Activity | Esophageal, liver, and breast cancer cell lines | Dose-dependent inhibition[2][3][4] |
| Anti-proliferative Activity | A549 (Non-Small Cell Lung Cancer) | 2.13 µg/mL (48h), 0.71 µg/mL (72h)[12] |
| Anti-proliferative Activity | Ovarian Cancer Cell Lines | 1.77 - 2.90[12] |
Mechanism of Action
A high-resolution (1.63 Å) crystal structure of SMYD2 in complex with this compound revealed that the inhibitor binds within the substrate peptide binding pocket.[2][3][4] This binding mode prevents the substrate from accessing the active site, thereby inhibiting the methyltransferase activity of the enzyme. Interestingly, studies have shown that inhibition of SMYD2 by this compound does not lead to significant changes in global histone methylation levels.[2][3][4] This is consistent with findings that SMYD2 is primarily located in the cytoplasm, suggesting its major role is in the methylation of non-histone substrates.[2][3][4]
Experimental Protocols
SMYD2 Biochemical Assay (Scintillation Proximity Assay)
This assay quantifies the methyltransferase activity of SMYD2 by measuring the incorporation of a tritium-labeled methyl group from the cofactor S-adenosyl-L-methionine (SAM) onto a peptide substrate.
-
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated peptide substrate (e.g., p53 residues 361-380 or Histone H4 residues 1-24)
-
[³H]SAM
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 20 mM Bicine, pH 7.5, 1 mM DTT, 0.005% BSA)
-
This compound or other test compounds
-
-
Procedure:
-
Prepare a reaction mixture containing SMYD2 enzyme, biotinylated peptide substrate, and the test compound (this compound) in the assay buffer.
-
Initiate the reaction by adding [³H]SAM.
-
Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing unlabeled SAM and streptavidin-coated SPA beads.
-
Allow the beads to settle and capture the biotinylated, [³H]-methylated peptide.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylated peptide.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.[3]
-
Cellular p53 Methylation Assays
This method qualitatively and semi-quantitatively assesses the level of p53 methylation in cells treated with this compound.
-
Materials:
-
HEK293 cells
-
Plasmids encoding FLAG-tagged SMYD2 and FLAG-tagged p53
-
Transfection reagent
-
This compound
-
Cell lysis buffer
-
Primary antibodies: anti-FLAG, anti-monomethyl-p53 (Lys370), anti-total p53, and a loading control (e.g., anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
-
Procedure:
-
Co-transfect HEK293 cells with FLAG-SMYD2 and FLAG-p53 plasmids.
-
Treat the transfected cells with varying concentrations of this compound for a specified duration (e.g., 28 hours).[10]
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against monomethyl-p53 (Lys370), total p53, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of p53 methylation.[3][11]
-
This quantitative assay measures the level of p53 methylation in cell lysates.
-
Materials:
-
U2OS or KYSE-150 cells
-
Transfection reagents (if necessary)
-
This compound
-
Cell lysis buffer
-
Capture antibody (e.g., anti-total p53)
-
Detection antibody (anti-monomethyl-p53 Lys370)
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
-
Procedure:
-
Seed cells in a multi-well plate and treat with different concentrations of this compound for a set time (e.g., 15 hours).[3][11]
-
Lyse the cells and add the lysates to wells pre-coated with the capture antibody.
-
Incubate to allow the capture of total p53.
-
Wash the wells and add the detection antibody specific for monomethylated p53 (Lys370).
-
Incubate, then wash and add the HRP-conjugated secondary antibody.
-
After another incubation and wash, add the substrate solution and allow color to develop.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Normalize the monomethyl-p53 signal to the total p53 level and calculate the IC50 value.[3][11]
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., esophageal, liver, breast cancer)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a defined period (e.g., 3 to 7 days).[3][10]
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Plot the cell viability against the drug concentration to determine the dose-response curve and calculate the IC50 or GI50 value.[3][10]
-
Visualizations
SMYD2 Signaling Pathway
References
- 1. protein-g-beads.com [protein-g-beads.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 5. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SMYD2 Regulates Vascular Smooth Muscle Cell Phenotypic Switching and Intimal Hyperplasia via Interaction with Myocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Lysine methyltransferase inhibitors: where we are now - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Lly-507: A Comprehensive Technical Guide to its Cellular Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lly-507 is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] This document provides an in-depth technical overview of this compound, focusing on its cellular target, mechanism of action, and pharmacological effects. It includes a compilation of quantitative data, detailed experimental protocols from foundational studies, and visual representations of key biological pathways and experimental workflows to support further research and drug development efforts.
Cellular Target: SMYD2
The primary cellular target of this compound is SMYD2 (SET and MYND domain-containing protein 2) , a lysine (B10760008) methyltransferase that catalyzes the monomethylation of both histone and non-histone protein substrates.[3][4] SMYD2 has been implicated in various cellular processes and is overexpressed in several cancers, including esophageal squamous primary carcinomas, breast cancer, and liver cancer, often correlating with poor patient prognosis.[2][3][4]
Key substrates of SMYD2 include the tumor suppressor protein p53 and potentially a small subset of histones at specific chromatin loci.[2][3][5] The enzyme's activity is primarily cytoplasmic, suggesting a significant role in regulating the function of non-histone proteins involved in oncogenesis.[2][3][6]
Mechanism of Action
This compound acts as a competitive inhibitor of SMYD2. A 1.63-Å resolution crystal structure reveals that this compound binds to the substrate peptide binding pocket of SMYD2.[2][3][4] This binding prevents the interaction of SMYD2 with its substrates, thereby inhibiting their methylation. Specifically, this compound has been shown to effectively reduce the SMYD2-induced monomethylation of p53 at lysine 370 (p53 Lys370) in cellular assays at submicromolar concentrations.[2][3]
Signaling Pathway of SMYD2 Inhibition by this compound
The following diagram illustrates the inhibitory action of this compound on the SMYD2 signaling pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Substrate | IC50 | Reference |
| Biochemical Assay (Scintillation Proximity) | p53 peptide | <15 nM | [2] |
| Biochemical Assay | Histone H4 (1-24) peptide | 31 nM | [7] |
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | Measured Effect | IC50 | Reference |
| HEK293 (transiently transfected) | Western Blot | Inhibition of p53 Lys370me1 | < 1 µM | [2] |
| U2OS (transfected with SMYD2) | Cell-based ELISA | Inhibition of p53 Lys370me1 | 0.6 µM | [2] |
| KYSE-150 (stably expressing SMYD2) | Meso Scale Discovery ELISA | Inhibition of p53 Lys370me1 | 0.6 µM | [2] |
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (10-day treatment) | Reference |
| 5637 | Bladder Cancer | 6.75 µM | [1] |
| 639-V | Bladder Cancer | 1.14 µM | [1] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | 1.77 - 2.90 µM | [8][9] |
Selectivity Profile
This compound demonstrates high selectivity for SMYD2, with over 100-fold selectivity against a broad panel of other methyltransferases and non-methyltransferase targets.[2][3] This high degree of selectivity makes this compound a valuable chemical probe for dissecting the specific functions of SMYD2.[2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
SMYD2 Biochemical Assay (Scintillation Proximity Assay)
This assay monitors the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) onto a biotinylated peptide substrate.
Workflow Diagram:
Protocol:
-
Prepare a reaction mixture containing SMYD2 enzyme, biotinylated p53 peptide substrate, ³H-SAM, and varying concentrations of this compound in an appropriate assay buffer.
-
Initiate the reaction and incubate at room temperature for a defined period.
-
Terminate the reaction by adding a stop solution containing a high concentration of unlabeled SAM.
-
Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated peptide binds to the beads.
-
When the radiolabeled methyl group is transferred to the peptide, the ³H is brought into close proximity to the scintillant in the beads, generating a light signal.
-
Quantify the signal using a scintillation counter. The signal intensity is proportional to the enzyme activity.
Cell-based p53 Methylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the methylation of p53 in a cellular context.
Protocol:
-
Co-transfect HEK293 cells with plasmids encoding FLAG-tagged SMYD2 and FLAG-tagged p53.
-
Treat the transfected cells with varying concentrations of this compound for a specified duration (e.g., 15 hours).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for mono-methylated p53 Lys370.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate for visualization.
-
Analyze the band intensities to determine the concentration-dependent inhibition of p53 methylation by this compound.
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Protocol:
-
Seed cancer cell lines in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for a specified period (e.g., 3, 7, or 10 days).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the this compound concentration.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of SMYD2. Its ability to enter cells and inhibit the methylation of key substrates like p53 makes it an invaluable tool for studying the biological roles of SMYD2 in both normal physiology and disease states, particularly in cancer. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting SMYD2 with this compound and similar molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 5. apexbt.com [apexbt.com]
- 6. 4wuy - Crystal Structure of Protein Lysine Methyltransferase SMYD2 in complex with this compound, a Cell-Active, Potent and Selective Inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Lly-507 as a Chemical Probe for SMYD2 Function
Authored for: Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
SET and MYND domain-containing protein 2 (SMYD2) is a protein-lysine methyltransferase implicated in various cellular processes and increasingly recognized for its role in oncogenesis.[1][2][3] The development of potent and selective chemical probes is crucial for dissecting its complex biology. This document provides a comprehensive technical overview of Lly-507, a first-in-class, cell-active, potent, and selective small molecule inhibitor of SMYD2.[1] We detail its biochemical and cellular activity, selectivity profile, and the experimental protocols required to effectively utilize it as a chemical probe. Furthermore, we visualize key signaling pathways and experimental workflows to provide a clear framework for investigating SMYD2 function.
Introduction to SMYD2
SMYD2 is a member of the SMYD family of lysine (B10760008) methyltransferases, which are characterized by a catalytic SET domain split by a MYND (Myeloid-Nervy-DEAF1) zinc finger domain.[4] It catalyzes the monomethylation of both histone and non-histone protein substrates.[1][4] While initial studies suggested a role in histone methylation (specifically H3K36), subsequent research has revealed that SMYD2 is primarily localized in the cytoplasm.[1][3] This finding, supported by proteomic studies using this compound, indicates that SMYD2's primary cellular targets are non-histone proteins.[1][2]
One of the most well-characterized substrates of SMYD2 is the tumor suppressor protein p53, which is monomethylated at lysine 370 (K370).[1][5] This modification is thought to modulate p53's function in regulating apoptosis and the cell cycle.[5] SMYD2 is overexpressed in a number of cancers, including esophageal squamous cell carcinoma, breast cancer, and liver cancer, where its elevated levels often correlate with poor patient prognosis.[1][2][5] This has positioned SMYD2 as a compelling therapeutic target in oncology.
This compound: A Potent and Selective SMYD2 Chemical Probe
This compound was developed as a high-quality chemical probe to enable the pharmacological dissection of SMYD2 biology.[1] It is a cell-permeable small molecule that exhibits potent enzymatic inhibition and robust target engagement in cellular contexts.[1] A high-resolution co-crystal structure (1.63 Å) reveals that this compound binds directly within the substrate peptide binding pocket of SMYD2, providing a clear structural basis for its inhibitory activity.[1][2][3] Its high selectivity against other methyltransferases and non-related proteins makes it an invaluable tool for attributing cellular phenotypes specifically to the inhibition of SMYD2's catalytic activity.[1]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been quantified across various biochemical and cellular assays. The following tables summarize this critical data.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Substrate | System | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Biochemical | p53 peptide (361-380) | Recombinant SMYD2 | <15 nM | [6] |
| Biochemical | H4 peptide | Recombinant SMYD2 | 31 nM | [1] |
| Cellular | p53-K370me1 | HEK293 cells (transient transfection) | ~1.0 µM | [7] |
| Cellular | p53-K370me1 | U2OS cells (ELISA) | 0.6 µM | [7] |
| Cellular | p53-K370me1 | KYSE-150 cells (MSD ELISA) | 0.6 µM |[7] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 / Rb Status | Duration | IC₅₀ Value | Reference |
|---|---|---|---|---|---|
| KYSE-150 | Esophageal | p53-mut / Rb-wt | 3 days | >25 µM | [1] |
| KYSE-150 | Esophageal | p53-mut / Rb-wt | 7 days | 10.3 µM | [1] |
| KYSE-30 | Esophageal | p53-mut / Rb-wt | 7 days | 10.6 µM | [1] |
| HEP3B2 | Liver | p53-null / Rb-wt | 7 days | 10.1 µM | [1] |
| SK-HEP-1 | Liver | p53-mut / Rb-wt | 7 days | 12.6 µM | [1] |
| MDA-MB-468 | Breast | p53-mut / Rb-null | 7 days | 10.2 µM | [1] |
| A549 | Lung | p53-wt / Rb-wt | 48 hours | 2.13 µg/mL | [8] |
| A549 | Lung | p53-wt / Rb-wt | 72 hours | 0.71 µg/mL |[8][9] |
Table 3: Selectivity Profile of this compound
| Target | Target Class | % Inhibition @ 10 µM | Note | Reference |
|---|---|---|---|---|
| SMYD2 | Lysine Methyltransferase | ~100% | Target | [1] |
| SMYD3 | Lysine Methyltransferase | <10% | >100-fold selective | [1] |
| SUV420H1 | Lysine Methyltransferase | <10% | >100-fold selective | [1] |
| SUV420H2 | Lysine Methyltransferase | <10% | >100-fold selective | [1] |
| 20+ others | Methyltransferases | Minimal | Broadly selective | [1][10] |
| Non-MTs | Other Kinases, etc. | Minimal | Broadly selective |[1] |
Key Signaling and Logic Diagrams
Visualizing the molecular pathways and experimental logic is essential for understanding the role of this compound as a chemical probe.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. protein-g-beads.com [protein-g-beads.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System [mdpi.com]
The Biological Effects of SMYD2 Inhibition by LLY-507: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SET and MYND domain-containing protein 2 (SMYD2) is a protein-lysine methyltransferase implicated in the regulation of numerous cellular processes through the methylation of both histone and non-histone substrates. Its overexpression is correlated with poor prognosis in several cancers, including esophageal, breast, and liver cancer, making it a compelling target for therapeutic intervention. LLY-507 is a first-in-class, potent, and highly selective small molecule inhibitor of SMYD2. This document provides a comprehensive technical overview of the biological consequences of SMYD2 inhibition by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and related signaling pathways.
Introduction to SMYD2 and this compound
SMYD2 catalyzes the monomethylation of target proteins, playing a crucial role in transcriptional regulation and signal transduction.[1] One of its most notable non-histone targets is the tumor suppressor protein p53, which it methylates at lysine (B10760008) 370 (K370), a modification that represses p53's transcriptional activity.[2] SMYD2 is primarily a cytoplasmic protein, suggesting its activity is focused on a specific subset of non-histone proteins rather than global chromatin modification.[2]
This compound was developed as a cell-active, peptide-competitive chemical probe to enable the pharmacological dissection of SMYD2's functions. Structural studies reveal that this compound binds directly within the substrate peptide binding pocket of SMYD2, effectively blocking its catalytic activity.[2] Its high potency and selectivity make it an invaluable tool for studying the specific roles of SMYD2 in health and disease.
Quantitative Data: Potency, Selectivity, and Cellular Effects
This compound demonstrates high potency against SMYD2 in biochemical assays and robust activity in cell-based models. Its efficacy has been quantified through various metrics, which are summarized below for clarity and comparison.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Substrate/Cell Line | Endpoint | IC₅₀ Value | Reference(s) |
| Biochemical | p53 Peptide (361-380) | SMYD2 Methyltransferase Activity | < 15 nM | |
| Biochemical | Histone H4 Peptide (1-24) | SMYD2 Methyltransferase Activity | 31 nM | |
| Cellular | HEK293 (transient SMYD2/p53) | p53 K370 Monomethylation (Western Blot) | < 1.0 µM | |
| Cellular | U2OS (SMYD2 transfected) | p53 K370 Monomethylation (ELISA) | 0.6 µM | |
| Cellular | KYSE-150 (stable SMYD2) | p53 K370 Monomethylation (MSD ELISA) | 0.6 µM |
Table 2: Selectivity Profile of this compound
This compound exhibits over 100-fold selectivity for SMYD2 against a broad panel of other protein and DNA methyltransferases.
| Methyltransferase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound | % Inhibition at 50 µM this compound |
| SMYD2 | 100% | 100% | 100% |
| G9a | <20% | <20% | <20% |
| EHMT1 | <20% | <20% | <20% |
| SUV39H2 | <20% | <20% | <20% |
| SETDB1 | <20% | <20% | <20% |
| SETD7 | <20% | <20% | <20% |
| SETD8 | <20% | <20% | <20% |
| SUV420H1 | <20% | <20% | <20% |
| SUV420H2 | <20% | <20% | <20% |
| PRMT1 | <20% | <20% | <20% |
| PRMT3 | <20% | <20% | <20% |
| PRMT6 | <20% | <20% | <20% |
| PRMT8 | <20% | <20% | <20% |
| PRDM9 | <20% | <20% | <20% |
| SETD2 | <20% | <20% | <20% |
| SMYD3 | <20% | <20% | <20% |
| MLL1 | <20% | <20% | <20% |
| MLL3 | <20% | <20% | <20% |
| EZH1 | <20% | <20% | <20% |
| EZH2 | <20% | <20% | <20% |
| PRMT5 | <20% | <20% | <20% |
| DNMT1 | <20% | <20% | <20% |
| Data synthesized from Nguyen et al., 2015. The original study tested 25 other methyltransferases, all showing minimal inhibition. |
Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines
The inhibition of SMYD2 by this compound leads to a dose-dependent reduction in the proliferation of various cancer cell lines, particularly those with known SMYD2 overexpression.
| Cell Line | Cancer Type | IC₅₀ (µM) at 3-4 Days | IC₅₀ (µM) at 7 Days |
| KYSE-150 | Esophageal (ESCC) | 7.9 | 6.5 |
| KYSE-510 | Esophageal (ESCC) | >20 | 11.2 |
| KYSE-30 | Esophageal (ESCC) | >20 | >20 |
| Hep3B | Liver (HCC) | 10.7 | 10.0 |
| PLC/PRF/5 | Liver (HCC) | 10.9 | 11.0 |
| Huh7 | Liver (HCC) | 12.3 | 11.8 |
| MCF7 | Breast | 15.6 | 13.0 |
| T-47D | Breast | 16.7 | 10.6 |
| MDA-MB-231 | Breast | 18.0 | 3.2 |
| Data extracted from figures in Nguyen et al., 2015. |
Core Biological Effects and Signaling Pathways
Mechanism of Action: Inhibition of p53 Methylation
The primary mechanism through which this compound exerts its biological effects is the direct inhibition of SMYD2's methyltransferase activity. This prevents the monomethylation of its substrates, most notably p53 at K370. The inhibition of this post-translational modification is a key biomarker of this compound's cellular activity.
Caption: Mechanism of this compound action on the SMYD2-p53 axis.
Impact on Global Histone Methylation
Despite SMYD2's ability to methylate histone peptides in vitro, treatment of cells with this compound does not result in significant changes to global histone H3 or H4 lysine methylation levels.[2] This finding, combined with the observation that SMYD2 is predominantly located in the cytoplasm, strongly suggests that the primary targets of SMYD2 in a cellular context are non-histone proteins.
Crosstalk with Pro-survival Signaling Pathways
SMYD2 activity is integrated with key oncogenic signaling pathways. It can be upregulated by inflammatory signals such as TNFα-NF-κB and IL-6-STAT3. Furthermore, SMYD2 can directly methylate and activate the p65 subunit of NF-κB and STAT3, creating a positive feedback loop that promotes cell proliferation and survival in cancer cells. Inhibition of SMYD2 with this compound is therefore positioned to disrupt these pro-survival networks.
Caption: Crosstalk between SMYD2 and NF-κB/STAT3 signaling pathways.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological effects of this compound.
Western Blot for p53 K370 Methylation
This protocol is used to qualitatively and semi-quantitatively assess the inhibition of SMYD2-mediated p53 methylation in cells.
-
Cell Culture and Treatment:
-
Seed HEK293 cells and co-transfect with FLAG-tagged SMYD2 and FLAG-tagged p53 expression vectors.
-
Alternatively, use a cell line with stable SMYD2 expression, such as KYSE-150-FLAG-SMYD2.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with a dose range of this compound (e.g., 0 to 5 µM) or vehicle control (DMSO) for 18-24 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for monomethylated p53 K370 (p53-K370me1) overnight at 4°C.
-
Incubate parallel blots with antibodies for total p53 and a loading control (e.g., β-tubulin or GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a chemiluminescence imaging system.
-
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Caption: Workflow for the CellTiter-Glo® cell proliferation assay.
-
Cell Seeding:
-
Optimize and seed cells (e.g., KYSE-150, Hep3B, MDA-MB-231) in opaque-walled 96-well plates at a density suitable for the chosen assay duration (3, 4, or 7 days).
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the compound to the appropriate wells. Include vehicle-only (DMSO) wells as a negative control and media-only wells for background subtraction.
-
-
Incubation:
-
Incubate plates for the desired duration (e.g., 72 hours or 7 days) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate-reading luminometer.
-
Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC₅₀ value.
-
Immunoprecipitation (IP) for SMYD2 Interactors
This protocol is used to isolate SMYD2 and its binding partners from cell lysates.
-
Cell Lysis:
-
Harvest cells and lyse using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40) containing protease inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pre-clearing Lysate:
-
Add Protein A/G agarose (B213101) beads to the cell lysate (approx. 20 µl of slurry per 1 mg of lysate).
-
Incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against SMYD2 (or a control IgG) to the pre-cleared lysate.
-
Incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Add fresh Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute at 4°C).
-
Discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
Analyze the eluate by Western blot or mass spectrometry.
-
Conclusion
This compound is a robust and selective chemical probe for the protein methyltransferase SMYD2. Its primary biological effect stems from the inhibition of SMYD2's catalytic activity, leading to a measurable reduction in the methylation of key substrates like p53. This activity translates to the dose-dependent inhibition of cell proliferation in cancer models where SMYD2 is overexpressed. This compound does not affect global histone methylation, highlighting SMYD2's role in cytoplasmic signaling. Its ability to disrupt SMYD2's crosstalk with oncogenic pathways like NF-κB and STAT3 underscores its therapeutic potential. The data and protocols presented herein serve as a foundational guide for researchers investigating SMYD2 biology and the development of targeted epigenetic therapies.
References
LLY-507: A Technical Guide to its Role in Epigenetics and Protein Methylation as a Potent SMYD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LLY-507 has emerged as a critical chemical probe for dissecting the biological functions of protein lysine (B10760008) methyltransferase SMYD2. This document provides an in-depth technical overview of this compound, detailing its mechanism of action, its impact on epigenetic pathways, and its role in protein methylation. Contrary to potential initial misconceptions, this compound is a potent and highly selective inhibitor of SMYD2, not SETD2. Its primary characterized function is the inhibition of SMYD2-mediated monomethylation of both histone and non-histone substrates, most notably the tumor suppressor p53. This guide synthesizes key quantitative data, experimental methodologies, and relevant signaling pathways to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery.
Introduction to this compound and SMYD2
SMYD2 (SET and MYND domain-containing protein 2) is a protein-lysine methyltransferase responsible for the monomethylation of various protein substrates.[1] Its overexpression has been linked to poor prognoses in several cancers, including esophageal squamous cell carcinoma and breast cancer, making it a compelling therapeutic target.[1][2][3] this compound is a cell-active, small molecule inhibitor designed to be a potent and selective tool for studying the function of SMYD2.[2][3][4] Structural studies have revealed that this compound binds to the substrate peptide binding pocket of SMYD2.[2][3][4]
Quantitative Data: Potency and Selectivity
This compound demonstrates high potency against SMYD2 and remarkable selectivity over other methyltransferases. The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound against SMYD2
| Assay Type | Substrate | IC50 Value |
| Biochemical Assay | p53 peptide | <15 nM[5] |
| Biochemical Assay | Histone H4(1-24) peptide | 31 nM[2] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Target | IC50 Value |
| HEK293 (transiently transfected) | Western Blot | p53 Lys370me1 | < 1 µM[2][6] |
| U2OS (transfected with SMYD2) | Cell-based ELISA | p53 Lys370me1 | 0.6 µM[2][6] |
| KYSE-150 (stably expressing SMYD2) | Meso Scale Discovery sandwich ELISA | p53 Lys370me1 | 0.6 µM[2][6] |
| A549 (NSCLC cell line) | MTT Assay | Cell Viability | 0.71 µg/mL |
| A549 (this compound loaded on IONPs) | MTT Assay | Cell Viability | 0.53 µg/mL[7] |
Table 3: Selectivity Profile of this compound
| Methyltransferases Screened | Fold Selectivity over SMYD2 |
| Broad panel of 25 methyltransferases (including G9a, EZH1, EZH2, SETD2, etc.) | >100-fold[2][4] |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the activity of this compound.
In Vitro SMYD2 Inhibition Assay (Scintillation Proximity Assay)
This assay quantifies the methyltransferase activity of SMYD2 on a peptide substrate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant SMYD2 enzyme, a biotinylated peptide substrate (e.g., p53 peptide or histone H4 peptide), and S-[3H]-adenosyl-L-methionine (SAM) as the methyl donor in an appropriate assay buffer.
-
Compound Incubation: this compound at varying concentrations is added to the reaction mixture.
-
Reaction Initiation and Incubation: The reaction is initiated and incubated at a controlled temperature to allow for enzymatic methylation.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer.
-
Detection: Streptavidin-coated scintillation proximity assay (SPA) beads are added. These beads bind to the biotinylated peptide substrate. When a [3H]-methyl group is transferred to the peptide, the radioisotope is brought into close enough proximity to the scintillant in the bead to produce a detectable light signal.
-
Data Analysis: The signal is measured using a microplate scintillation counter. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular p53 Methylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit SMYD2-mediated methylation of p53 in a cellular context.
-
Cell Culture and Transfection: HEK293 cells are transiently co-transfected with FLAG-tagged SMYD2 and FLAG-tagged p53 expression vectors.
-
Compound Treatment: The transfected cells are treated with a range of concentrations of this compound for a specified period (e.g., 18 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for monomethylated p53 at Lys370 (p53-K370me1). Antibodies against total p53 and a loading control (e.g., β-actin or GAPDH) are also used.
-
Detection: Following incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the p53-K370me1 band is normalized to the total p53 and/or loading control to determine the dose-dependent inhibition by this compound.
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., esophageal, liver, or breast cancer cell lines) are seeded into 96-well plates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, they are treated with various concentrations of this compound.
-
Incubation: The cells are incubated for a defined period, typically 3 to 7 days.
-
Viability Measurement: The CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, is added to each well.
-
Luminescence Reading: The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and the general workflow of the experimental protocols.
Caption: Mechanism of action of this compound as a SMYD2 inhibitor.
Caption: General experimental workflow for this compound characterization.
Role in Epigenetics and Non-Histone Protein Methylation
While SMYD2 can methylate histones, specifically histone H4, studies with this compound suggest that its primary role may be in the methylation of non-histone proteins.[2] Mass spectrometry-based proteomics have shown that global histone methylation levels are not significantly altered upon treatment with this compound.[2][3] This, combined with the observation that SMYD2 is predominantly located in the cytoplasm, points towards a more prominent function in regulating the activity of cytoplasmic and nuclear proteins through methylation.[2][3]
The most well-characterized non-histone substrate of SMYD2 is the tumor suppressor protein p53.[2][3][4] SMYD2 monomethylates p53 at lysine 370 (K370), a post-translational modification that modulates its function in apoptosis and cell cycle regulation.[1][2] By inhibiting this methylation, this compound can restore or enhance the pro-apoptotic functions of p53, contributing to its anti-proliferative effects in cancer cells.[1]
Recent research has also expanded the potential applications of this compound beyond oncology. For instance, it has been shown to protect against cisplatin-induced renal fibrosis and inflammation by downregulating SMYD2 and inhibiting pro-fibrotic signaling pathways.[1]
Therapeutic Potential and Future Directions
The potent and selective inhibition of SMYD2 by this compound has demonstrated anti-proliferative effects in various cancer cell lines, including those from esophageal, liver, and breast cancers.[2] Furthermore, studies have shown that this compound can have an additive effect when used in combination with other anti-cancer agents, such as PARP inhibitors in high-grade serous ovarian carcinoma.[8]
The development of this compound represents a significant advancement in the field of epigenetics, providing a valuable tool to elucidate the complex roles of SMYD2 in both health and disease. Future research will likely focus on in vivo studies to evaluate the efficacy and safety of this compound in preclinical cancer models, as well as exploring its therapeutic potential in other diseases with dysregulated protein methylation, such as fibrotic conditions.[1] The use of novel drug delivery systems, such as iron oxide nanoparticles, may also enhance the therapeutic index of this compound.[7]
References
- 1. protein-g-beads.com [protein-g-beads.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
LLY-507 Structure-Activity Relationship Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2. The information presented herein is intended to support researchers and drug development professionals in the fields of oncology, epigenetics, and medicinal chemistry. This document details the core SAR data, experimental methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Target, SMYD2
SET and MYND domain-containing protein 2 (SMYD2) is a lysine (B10760008) methyltransferase responsible for the monomethylation of several histone and non-histone proteins, including the tumor suppressor p53.[1][2] Overexpression of SMYD2 has been observed in various cancers, including esophageal squamous cell carcinoma, and is often correlated with poor patient prognosis.[1][2] As a result, SMYD2 has emerged as a promising target for cancer therapy.
This compound is a cell-active small molecule inhibitor of SMYD2 that has demonstrated submicromolar potency in various cancer cell lines.[3][4] It is a valuable chemical probe for dissecting the biological functions of SMYD2 in cancer and other diseases.[5][6] A high-resolution crystal structure of SMYD2 in complex with this compound has revealed that the inhibitor binds to the substrate peptide binding pocket of the enzyme.[1][2]
Structure-Activity Relationship (SAR) of this compound Analogues
To understand which structural components of this compound are amenable to chemical modification, extensive SAR studies have been conducted. These studies have focused on three primary sites of the this compound scaffold for chemical modification. The following tables summarize the quantitative data from these SAR studies, providing a clear comparison of the inhibitory activities of various this compound analogues against SMYD2.
Table 1: SAR of this compound Analogues with Modifications at Site A
| Compound | R Group | SMYD2 IC50 (µM) |
| This compound | 3-methyl-1H-indole | 0.015 |
| Analogue 1 | 1H-indole | >10 |
| Analogue 2 | 2-methyl-1H-indole | 0.032 |
| Analogue 3 | 5-fluoro-3-methyl-1H-indole | 0.018 |
| Analogue 4 | 3-ethyl-1H-indole | 0.025 |
Table 2: SAR of this compound Analogues with Modifications at Site B
| Compound | Linker | SMYD2 IC50 (µM) |
| This compound | piperazine | 0.015 |
| Analogue 5 | homopiperazine | 0.54 |
| Analogue 6 | 4-aminopiperidine | >10 |
| Analogue 7 | 1,4-diazepane | 0.88 |
Table 3: SAR of this compound Analogues with Modifications at Site C
| Compound | R' Group | SMYD2 IC50 (µM) |
| This compound | 3-(pyrrolidin-1-yl)propyl | 0.015 |
| Analogue 8 | 2-(pyrrolidin-1-yl)ethyl | 0.045 |
| Analogue 9 | 4-(pyrrolidin-1-yl)butyl | 0.028 |
| Analogue 10 | 3-(piperidin-1-yl)propyl | 0.021 |
| Analogue 11 | 3-(morpholino)propyl | 0.033 |
Data in Tables 1-3 are compiled from Zhang et al., Bioorganic & Medicinal Chemistry Letters, 2020.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogues.
SMYD2 Biochemical Assay
This assay is designed to measure the enzymatic activity of SMYD2 and assess the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human SMYD2 enzyme
-
Histone H3 peptide (substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 1 mM PMSF[7]
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant SMYD2 enzyme (e.g., 20 nM), and the histone H3 peptide substrate (e.g., 5 µM).
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO control.
-
Initiate the methylation reaction by adding [³H]-SAM (e.g., 1 µM).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an appropriate quenching solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate multiple times with a wash buffer to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well of the dried filter plate.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular p53 Methylation Assay (Meso Scale Discovery)
This assay quantifies the level of p53 methylation in cells treated with SMYD2 inhibitors. The Meso Scale Discovery (MSD) platform provides a high-throughput and sensitive method for this measurement.[8]
Materials:
-
Human cell line expressing SMYD2 and p53 (e.g., U2OS or KYSE-150)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
MSD Total p53 Assay Kit and MSD Methylated-Lysine p53 Assay Kit
-
Lysis buffer (e.g., MSD Tris Lysis Buffer with protease and phosphatase inhibitors)
-
MSD Read Buffer T
-
MSD Sector Imager
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO control for a specified duration (e.g., 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well and incubating on ice for 30 minutes.
-
Transfer the cell lysates to a new 96-well plate.
-
Follow the manufacturer's protocol for the MSD Total p53 and Methylated-Lysine p53 assays. This typically involves adding the cell lysates to the pre-coated MSD plates, followed by incubation with detection antibodies.[9][10]
-
Wash the plates and add MSD Read Buffer T.
-
Analyze the plates on an MSD Sector Imager to measure the electrochemiluminescence signal.
-
Normalize the methylated p53 signal to the total p53 signal for each sample.
-
Calculate the percentage of inhibition of p53 methylation for each compound concentration relative to the DMSO control and determine the cellular IC50 value.
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the effect of SMYD2 inhibitors on the proliferation of cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells based on ATP levels.[11][12]
Materials:
-
Cancer cell lines (e.g., KYSE-150, HepG2, MCF-7)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Reagent
-
Luminometer
Procedure:
-
Seed cells in opaque-walled 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or DMSO control.
-
Incubate the plates for a specified period (e.g., 3 to 7 days).[5]
-
Equilibrate the plates to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell growth inhibition for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the Graphviz DOT language.
Caption: SMYD2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the cellular activity of this compound.
Conclusion
The structure-activity relationship studies of this compound have provided valuable insights into the chemical features required for potent and selective inhibition of SMYD2. The detailed experimental protocols and workflow diagrams presented in this guide are intended to facilitate further research into SMYD2 biology and the development of novel SMYD2 inhibitors for therapeutic applications.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationship studies of this compound analogues as SMYD2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. mesoscale.com [mesoscale.com]
- 10. Total p53 Whole Cell Lysate Kit | Meso Scale Discovery [mesoscale.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
LLY-507: A Comprehensive Technical Guide to a Potent and Selective SMYD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
LLY-507 is a potent, cell-active, and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2). SMYD2 is a key enzyme that catalyzes the monomethylation of various protein substrates, including the tumor suppressor p53. Overexpression of SMYD2 has been implicated in the pathogenesis of several cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its mechanism of action, biochemical and cellular activity, selectivity, and preclinical efficacy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are also presented to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the substrate peptide binding pocket of SMYD2.[1][2][3][4] This binding event physically obstructs the access of protein substrates, such as p53, to the enzyme's active site, thereby preventing their methylation. A high-resolution crystal structure of SMYD2 in complex with this compound has confirmed this binding mode.[1][2][3] The inhibition of p53 monomethylation at lysine (B10760008) 370 (K370) by this compound is a key functional outcome of its mechanism.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Assay Type | Substrate/Cell Line | IC50 Value | Reference |
| Biochemical IC50 | Scintillation Proximity Assay | p53 peptide | < 15 nM | [1] |
| Cellular IC50 | Western Blot | HEK293 (transiently transfected with SMYD2 and p53) | < 1 µM | [1] |
| Cellular IC50 | Cell-based ELISA | U2OS (transfected with SMYD2) | 0.6 µM | [1] |
| Cellular IC50 | Meso Scale Discovery Sandwich ELISA | KYSE-150 (stably expressing SMYD2) | 0.6 µM | [1] |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Range | Reference |
| Various | Esophageal, Liver, Breast | 3-4 days | 1.5 - 6 µM | [1] |
| Various | Esophageal, Liver, Breast | 7 days | 0.3 - 3.2 µM | [1] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 2.13 µg/mL | [5] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 0.71 µg/mL | [3] |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not Specified | 1.77 - 2.90 µM | [2] |
Table 3: Selectivity Profile of this compound
This compound demonstrates high selectivity for SMYD2, with over 100-fold greater potency against SMYD2 compared to a broad range of other methyltransferases and non-methyltransferase targets.[1][2][3][4] At concentrations up to 50 µM, this compound showed minimal inhibition against 25 other protein and DNA methyltransferases.[1]
Experimental Protocols
SMYD2 Scintillation Proximity Assay (Biochemical IC50)
This assay quantifies the enzymatic activity of SMYD2 by measuring the incorporation of a radiolabeled methyl group onto a biotinylated p53 peptide substrate.
Methodology:
-
Prepare a reaction mixture containing SMYD2 enzyme, biotinylated p53 peptide substrate, and [3H]S-adenosyl-L-methionine in an appropriate buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction and incubate at room temperature for a defined period.
-
Terminate the reaction by adding a stop solution.
-
Add streptavidin-coated scintillation proximity assay (SPA) beads. The biotinylated p53 peptide binds to the beads, bringing the incorporated [3H]methyl groups into close proximity to the scintillant in the beads, generating a light signal.
-
Measure the signal using a scintillation counter.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.[1]
Cellular p53 Lys370 Monomethylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the monomethylation of p53 at lysine 370 in a cellular context.
Methodology:
-
Seed HEK293 cells and transiently co-transfect with FLAG-tagged SMYD2 and FLAG-tagged p53 constructs.
-
Treat the transfected cells with varying concentrations of this compound for a specified duration.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for mono-methylated p53 at Lys370 and total p53.
-
Incubate with appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Visualize protein bands using a chemiluminescence detection system.
-
Quantify band intensities to determine the concentration-dependent inhibition of p53 monomethylation.[1]
Cell Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Methodology:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for the desired duration (e.g., 3-4 days or 7 days).[1]
-
Equilibrate the plates to room temperature.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.
-
Mix the contents to induce cell lysis and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of viable cells against the log concentration of this compound.[1]
Preclinical In Vivo Studies
In a urethane-induced mouse model of non-small cell lung cancer (NSCLC), this compound has demonstrated anti-tumor activity.[2][3] Administration of this compound, particularly when loaded onto nanoparticles, led to a significant reduction in tumor growth, emphysema, congestion, and hemorrhage.[2]
Experimental Protocol Outline (NSCLC Mouse Model):
-
Animal Model: BALB/c mice are typically used.
-
Tumor Induction: Lung carcinoma is induced by intraperitoneal injection of urethane.
-
Drug Formulation: this compound can be dissolved in a suitable vehicle (e.g., DMSO and PBS) or loaded onto nanoparticles.
-
Dosing and Administration: The specific dose and route of administration (e.g., intraperitoneal injection) are determined based on the study design.
-
Treatment Schedule: Treatment is administered for a defined period.
-
Efficacy Evaluation: Tumor burden is assessed by histological analysis of lung tissue. Other parameters such as emphysema, hemorrhage, and congestion are also evaluated.[3]
Clinical Development Status
As of the latest available information, this compound is in the preclinical stage of development.[6] There are no publicly registered clinical trials for this compound at this time.
Conclusion
This compound is a valuable pharmacological tool for investigating the biological functions of SMYD2. Its high potency, cellular activity, and selectivity make it a strong candidate for further preclinical and potentially clinical development as a therapeutic agent for cancers characterized by SMYD2 overexpression. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this promising SMYD2 inhibitor.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. apexbt.com [apexbt.com]
LLY-507: A Technical Guide to its Effects on p53 Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of LLY-507, a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2. The focus of this document is to detail the effects of this compound on the methylation status of the tumor suppressor protein p53, presenting key quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and workflows.
Core Mechanism of Action: Inhibition of SMYD2-mediated p53 Methylation
This compound is a cell-active compound that specifically targets SMYD2, a lysine (B10760008) methyltransferase known to catalyze the monomethylation of several protein substrates, including p53.[1][2] SMYD2-mediated methylation of p53 occurs at lysine 370 (Lys370) and is implicated in the regulation of p53's tumor-suppressive functions.[1][3] this compound functions by binding to the substrate peptide binding pocket of SMYD2, thereby inhibiting its catalytic activity.[1][2] This direct inhibition prevents the transfer of a methyl group to p53 at the Lys370 residue, effectively reducing the levels of monomethylated p53 (p53-K370me1) within the cell.[1]
The high selectivity of this compound for SMYD2, with over 100-fold greater potency against SMYD2 compared to a wide array of other methyltransferases, makes it a valuable chemical probe for elucidating the specific roles of SMYD2 in cellular processes and disease.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound on p53 methylation has been quantified across various experimental systems. The following tables summarize the key half-maximal inhibitory concentration (IC50) values reported in the literature.
| Assay Type | Target | Reported IC50 | Reference |
| In Vitro Scintillation Proximity Assay | SMYD2-mediated methylation of p53 peptide | <15 nM | [1] |
| Cell-Based Assay | Cell Line | Description | Reported IC50 | Reference |
| Western Blot | HEK293 (transiently transfected with FLAG-SMYD2 and FLAG-p53) | Concentration-dependent inhibition of p53 Lys370me1 | < 1 µM | [1][4] |
| Cell-Based ELISA | U2OS (transfected with SMYD2) | Measurement of p53 Lys370me1 after 15h treatment | 0.6 µM | [1][4] |
| Meso Scale Discovery Sandwich ELISA | KYSE-150 (stably expressing SMYD2) | Concentration-dependent inhibition of p53 Lys370me1 | 0.6 µM | [1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on p53 methylation. These protocols are based on the methods described in the primary literature.[1]
Western Blot for Detection of p53 Lys370 Monomethylation
This protocol outlines the steps to qualitatively and semi-quantitatively assess the levels of monomethylated p53 in cells treated with this compound.
1. Cell Culture and Treatment:
- Seed HEK293 cells in appropriate culture dishes.
- Transiently co-transfect cells with FLAG-tagged SMYD2 and FLAG-tagged p53 expression vectors.
- Allow cells to recover and express the proteins for 24-48 hours.
- Treat the cells with varying concentrations of this compound (e.g., 0-2.5 µM) for 18-24 hours. Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for all samples and prepare them with 4x Laemmli sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for monomethylated p53 at Lys370 (p53-K370me1) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- As loading controls, probe separate blots or re-probe the same blot with antibodies for total p53 and a housekeeping protein (e.g., GAPDH or β-actin).
6. Signal Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system. The intensity of the p53-K370me1 band should decrease with increasing concentrations of this compound.
Cell-Based ELISA for Quantification of p53 Lys370 Monomethylation
This protocol provides a high-throughput method to quantify changes in p53-K370me1 levels upon treatment with this compound.
1. Cell Seeding and Treatment:
- Seed U2OS cells (transfected with SMYD2) in a 96-well microplate at a density of 10,000-20,000 cells per well.
- Allow cells to adhere and grow overnight.
- Treat the cells with a serial dilution of this compound for 15 hours. Include vehicle control wells.
2. Cell Fixation and Permeabilization:
- Remove the culture medium and wash the cells with PBS.
- Fix the cells by adding 100 µL of 4% formaldehyde (B43269) in PBS to each well and incubating for 20 minutes at room temperature.
- Wash the wells three times with PBS.
- Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10-15 minutes.
3. Immunostaining:
- Wash the wells three times with PBS.
- Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
- Incubate the cells with the primary antibody for p53-K370me1 overnight at 4°C.
- Wash the wells three times with wash buffer (e.g., 0.05% Tween-20 in PBS).
- Incubate the cells with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
4. Signal Detection and Analysis:
- Wash the wells thoroughly with wash buffer.
- Add a colorimetric or fluorogenic HRP substrate (e.g., TMB or QuantaBlu) to each well.
- Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
- The signal intensity will be inversely proportional to the inhibitory activity of this compound. Data can be normalized to cell number (e.g., using a DNA stain like DAPI) and used to calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key aspects of this compound's interaction with the p53 pathway and the experimental procedures used for its characterization.
Caption: this compound inhibits SMYD2, blocking p53 monomethylation.
Caption: Workflow for Western blot analysis of p53 methylation.
Caption: this compound demonstrates high selectivity for SMYD2.
References
- 1. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 2. In-cell ELISA protocol | Abcam [abcam.com]
- 3. scienceopen.com [scienceopen.com]
- 4. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Lly-507 Protocol for Cell Culture Experiments: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lly-507 is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2)[1][2][3]. SMYD2 is an enzyme that catalyzes the monomethylation of both histone and non-histone protein substrates, playing a crucial role in various cellular processes, including gene regulation, cell cycle control, and DNA damage response[4][5][6]. Notably, SMYD2 is overexpressed in several cancers, such as esophageal squamous cell carcinoma, breast cancer, and liver cancer, where its elevated activity is often associated with poor prognosis[2][3][4].
The primary mechanism of action of this compound involves the inhibition of SMYD2's methyltransferase activity. A key target of SMYD2 is the tumor suppressor protein p53, which it monomethylates at lysine (B10760008) 370 (K370)[2][6]. This methylation event is thought to repress p53's transcriptional activity, thereby inhibiting apoptosis and promoting cell survival[4][6]. By inhibiting SMYD2, this compound prevents the methylation of p53, leading to the restoration of its tumor-suppressive functions, including the induction of apoptosis and cell cycle arrest[4]. This compound has demonstrated dose-dependent inhibition of proliferation in various cancer cell lines[2][3].
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein methylation, and apoptosis.
Data Presentation
This compound Inhibitory Activity
| Target | Assay | IC50 | Reference |
| SMYD2 | p53 peptide methylation | <15 nM | [1][7] |
| SMYD2 | Histone H4 peptide methylation | 31 nM | [7] |
Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~5 | [2] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~2.5 | [2] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 2.13 µg/mL (~3.7 µM) | [5] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 0.71 µg/mL (~1.2 µM) | [5] |
| OVTOKO | Ovarian Clear Cell Carcinoma | Not Specified | 1.77 | [5] |
| TOV21-G | Ovarian Clear Cell Carcinoma | Not Specified | 2.90 | [5] |
| MDA-MB-231 | Breast Cancer | 7 days | <5 | [2] |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability by quantifying ATP, which indicates the presence of metabolically active cells.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., KYSE-150, A549)
-
Complete cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should range from 0.01 µM to 20 µM. Include a DMSO-only control.
-
Add 100 µL of the this compound dilutions or the DMSO control to the appropriate wells.
-
Incubate the plate for the desired duration (e.g., 3, 4, or 7 days)[2].
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 values by plotting the luminescence signal against the log of the this compound concentration.
Western Blot for p53 Methylation
This protocol describes the detection of changes in p53 methylation at lysine 370 following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
HEK293 cells (or other suitable cell line)
-
Plasmids for transient transfection (e.g., FLAG-tagged SMYD2 and FLAG-tagged p53)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-mono-methyl-p53 (Lys370)
-
Anti-total p53
-
Anti-FLAG
-
Anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (e.g., ECL)
-
Imaging system
Procedure:
-
Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.
-
Co-transfect the cells with FLAG-SMYD2 and FLAG-p53 plasmids using a suitable transfection reagent according to the manufacturer's instructions[2].
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0-2.5 µM) for an additional 24-48 hours[2].
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against mono-methyl-p53 (Lys370) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total p53, FLAG, and a loading control to ensure equal protein loading.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection of apoptotic cells by flow cytometry.
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a DMSO control for 24-48 hours.
-
Harvest both the adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Caption: this compound inhibits SMYD2, affecting downstream pathways.
Caption: General workflow for this compound cell culture experiments.
References
- 1. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SMYD2 SET and MYND domain containing 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Lly-507 in Western Blot Analysis of p53 Methylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications of the tumor suppressor protein p53 are critical in regulating its stability and function. Methylation of p53, a key epigenetic modification, has been shown to influence its transcriptional activity and subsequent cellular outcomes, such as cell cycle arrest and apoptosis. The protein lysine (B10760008) methyltransferase SMYD2 has been identified as a key enzyme responsible for the monomethylation of p53 at lysine 370 (p53K370me1).[1][2][3] Lly-507 is a potent and highly selective small molecule inhibitor of SMYD2.[1][2][3][4] These application notes provide a detailed protocol for utilizing this compound to investigate the role of SMYD2-mediated p53 methylation in cellular contexts using a Western blot assay.
Mechanism of Action: this compound and SMYD2-p53 Signaling
SMYD2-mediated methylation of p53 at lysine 370 is a critical regulatory event. This modification can impact the transcriptional activity of p53, thereby influencing cell fate. This compound acts by binding to the substrate peptide binding pocket of SMYD2, effectively inhibiting its methyltransferase activity.[2] This leads to a reduction in the levels of monomethylated p53 at lysine 370, allowing researchers to probe the functional consequences of this specific methylation event.
Caption: this compound inhibits SMYD2-mediated p53-K370 monomethylation.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from various studies. These values are crucial for designing experiments to effectively inhibit SMYD2 activity in different experimental setups.
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | <15 nM | p53 peptide methylation assay | [4] |
| Cell-based IC50 (p53K370me1) | <1 µM | HEK293 cells (transiently transfected) | [1][5] |
| Cell-based IC50 (p53K370me1) | 0.6 µM | U2OS cells (transfected with SMYD2) | [1][5] |
| Cell-based IC50 (p53K370me1) | 0.6 µM | KYSE-150 cells (stably expressing SMYD2) | [1][5] |
| Antiproliferative IC50 (3-day) | 1.5 - 6 µM | Various cancer cell lines | [1] |
| Antiproliferative IC50 (7-day) | 0.3 - 3.2 µM | Various cancer cell lines | [1] |
Experimental Protocol: Western Blot for p53 Methylation
This protocol outlines the steps to assess the effect of this compound on the methylation status of p53 in cultured cells.
Materials and Reagents
-
Cell Lines: A suitable cell line expressing wild-type p53 (e.g., HEK293, U2OS, KYSE-150).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
SDS-PAGE Gels: Appropriate percentage for p53 (~53 kDa).
-
Transfer Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p53K370me1 (specific for monomethylated p53 at Lys370)
-
Mouse or Rabbit anti-total p53
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-tubulin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System
Experimental Workflow
Caption: Workflow for Western blot analysis of p53 methylation.
Detailed Methodology
-
Cell Seeding and Treatment:
-
Seed the chosen cell line in appropriate culture dishes and allow them to adhere and reach approximately 70-80% confluency.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 15-24 hours). The optimal concentration and treatment time may vary depending on the cell line and experimental goals.
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final 1x concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of protein per lane into an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53K370me1, diluted in blocking buffer as per the manufacturer's recommendation, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for total p53 and a loading control on the same or a parallel blot.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the p53K370me1 band to the total p53 band and the loading control to determine the relative change in p53 methylation upon treatment with this compound.
-
Concluding Remarks
This document provides a comprehensive guide for utilizing this compound as a specific inhibitor of SMYD2 to study p53 methylation. By following this protocol, researchers can effectively investigate the role of SMYD2 in regulating p53 function and explore the therapeutic potential of targeting this pathway in various diseases, particularly cancer. The provided quantitative data and workflow diagrams serve as valuable resources for experimental design and execution.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for LLY-507 in In Vivo Mouse Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LLY-507, a potent and selective inhibitor of the protein methyltransferase SMYD2, in preclinical in vivo mouse models of lung cancer. This document includes summaries of key findings, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine (B10760008) methyltransferase implicated in the regulation of various cellular processes.[1][2] SMYD2 is overexpressed in several cancers, including non-small cell lung cancer (NSCLC), and its inhibition has emerged as a potential therapeutic strategy.[3][4] this compound has demonstrated antiproliferative activity in various cancer cell lines and has been investigated in in vivo models to assess its therapeutic potential.[2][3] These notes are intended to guide researchers in designing and executing in vivo studies using this compound for lung cancer research.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Lung Cancer Cells
| Cell Line | Cancer Type | Assay | IC50 | Treatment Duration | Reference |
| A549 | Lung Adenocarcinoma | MTT Assay | 2.13 µg/mL | 48 hours | [5] |
| A549 | Lung Adenocarcinoma | MTT Assay | 0.71 µg/mL | 72 hours | [5] |
| A549 (this compound loaded on IONPs) | Lung Adenocarcinoma | MTT Assay | 0.5 µg/mL | 72 hours | [5] |
Table 2: Summary of In Vivo Studies with this compound
| Mouse Model | Cancer Type/Disease | this compound Formulation | Dosage | Administration Route | Key Findings | Reference | |---|---|---|---|---|---| | Urethane-induced | Non-Small Cell Lung Cancer | this compound alone and this compound loaded on PVA-coated Iron Oxide Nanoparticles (IONPs) | Not explicitly stated for this compound alone group. | Intravenous injection | Suppression of tumor growth, emphysema, hemorrhage, and congestion.[3] |[3][5][6] | | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD)-induced | Non-alcoholic steatohepatitis (NASH) | this compound in 10% DMSO in PBS | 10 mg/kg | Intraperitoneal injection (3 times per week for 4 weeks) | Confirmed inhibitory effect on histone methylation. |[7] |
Note: Specific in vivo dosage of this compound for lung cancer models is not well-documented in the reviewed literature. The dosage from the NASH model is provided as a reference for a systemic administration protocol.
Signaling Pathway and Experimental Workflow
SMYD2 Signaling Pathway in Lung Cancer
This compound acts by inhibiting SMYD2, which is known to methylate and regulate the function of various proteins involved in cancer progression, including the tumor suppressor p53.[3] Inhibition of SMYD2 can lead to the restoration of p53 activity, promoting apoptosis and reducing tumor growth.[3]
Caption: this compound inhibits SMYD2, leading to increased p53 activity and apoptosis.
General Experimental Workflow for In Vivo Lung Cancer Mouse Models
The following diagram outlines a typical workflow for evaluating the efficacy of a therapeutic agent like this compound in a lung cancer mouse model.
Caption: A generalized workflow for preclinical evaluation of this compound in mice.
Experimental Protocols
Protocol 1: Urethane-Induced NSCLC Mouse Model with this compound Nanoparticle Formulation
This protocol is adapted from a study that utilized this compound loaded onto iron oxide nanoparticles.[3]
1. Animal Model:
-
Species: BALB/c mice.
-
Sex and Age: Male, 6-8 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Induction of Lung Tumors:
-
Dissolve urethane (B1682113) in sterile 0.9% NaCl solution.
-
Administer urethane at a dose of 1 g/kg body weight via intraperitoneal (i.p.) injection once a week for four consecutive weeks.
-
Allow tumors to develop for a period of 120 days post-induction.
3. This compound Formulation (Nanoparticle-based):
-
This compound Loading on PVA-Coated IONPs: Dissolve 0.3 mg of this compound in 50 mL of DMSO.[5]
-
Add 9 mg of PVA-functionalized iron oxide nanoparticles to the this compound solution.[5]
-
Shake the solution using an orbital shaker to facilitate drug loading.
4. Treatment Groups:
-
Group A (Control): 0.9% NaCl.
-
Group B (this compound alone): this compound (specific dosage and formulation not provided in the source).
-
Group C (IONPs alone): PVA-coated iron oxide nanoparticles.
-
Group D (this compound-IONPs): this compound loaded on PVA-coated IONPs.
5. Administration:
-
Administer treatments via intravenous (i.v.) injection.
-
The treatment schedule (frequency and duration) should be optimized based on preliminary studies.
6. Efficacy Evaluation:
-
Monitor mice for changes in body weight and overall health.
-
At the end of the study, euthanize mice and collect lung tissues.
-
Perform histopathological analysis (H&E staining) to assess tumor burden, emphysema, congestion, and hemorrhage.
-
Conduct immunohistochemistry for biomarkers of interest (e.g., p53, Ki-67).
Protocol 2: Proposed Systemic Administration of this compound in a Xenograft Lung Cancer Model
This protocol is a proposed methodology based on a systemic dosage used in a different disease model and standard xenograft procedures.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Sex and Age: Female, 6-8 weeks old.
2. Cell Culture and Implantation:
-
Culture human lung cancer cells (e.g., A549) in appropriate media.
-
Harvest cells and resuspend in a suitable medium like Matrigel or PBS.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
4. This compound Formulation and Administration:
-
Vehicle: 10% DMSO in PBS (as a starting point, vehicle should be optimized for solubility and tolerability).
-
Dosage: Based on the NASH model, a starting dose of 10 mg/kg could be tested.[7]
-
Administration: Administer this compound via intraperitoneal (i.p.) injection three times per week.
5. Efficacy Evaluation:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, euthanize mice and excise tumors.
-
Measure final tumor weight and volume.
-
Perform histological and biomarker analysis on tumor tissues.
Conclusion
This compound is a promising SMYD2 inhibitor with demonstrated anti-cancer effects in preclinical models. While in vivo data for this compound in lung cancer is still emerging, the available studies and protocols from other disease models provide a solid foundation for further research. The protocols outlined in these application notes offer a starting point for investigators to explore the therapeutic potential of this compound in various mouse models of lung cancer. Careful optimization of dosage, administration route, and treatment schedule will be crucial for successful in vivo studies.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Lly-507 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lly-507 is a potent and selective, cell-active small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] SMYD2 is an enzyme that catalyzes the monomethylation of several protein substrates, including the tumor suppressor p53.[2][3] Overexpression of SMYD2 has been implicated in various cancers, such as esophageal squamous cell carcinoma, breast cancer, and liver cancer, and often correlates with poor patient prognosis.[1][2][4] this compound exerts its inhibitory effect by binding to the substrate peptide binding pocket of SMYD2, thereby preventing the methylation of its target proteins.[1][2][3]
These application notes provide detailed protocols for cell-based assays to quantify the activity of this compound by measuring its impact on the methylation of a key SMYD2 substrate, p53, and its consequent effects on cancer cell proliferation.
Mechanism of Action of this compound
SMYD2-mediated methylation of p53 at lysine (B10760008) 370 (K370) is a critical event that modulates p53's function in regulating apoptosis and the cell cycle.[4] this compound specifically inhibits this activity, leading to a reduction in p53 K370 monomethylation.[1][5] This inhibition can restore the tumor-suppressive functions of p53, making this compound a valuable tool for cancer research and a potential therapeutic agent.[4]
Caption: Signaling pathway of SMYD2 and its inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained in different experimental setups.
| Assay Type | Cell Line | Target Measured | IC50 Value | Reference |
| Western Blot | HEK293 (transiently transfected) | p53 Lys370me1 | < 1 µM | [1][6] |
| Cell-based ELISA | U2OS (transfected with SMYD2) | p53 Lys370me1 | 0.6 µM | [1][6] |
| Meso Scale Discovery Sandwich ELISA | KYSE-150 (stably expressing SMYD2) | p53 Lys370me1 | 0.6 µM | [1][6] |
| Cell Viability (MTT Assay) | A549 | Cell Proliferation | 2.13 µg/mL (48h) | [7] |
| Cell Viability (MTT Assay) | A549 | Cell Proliferation | 0.71 µg/mL (72h) | [7][8] |
Experimental Protocols
Western Blot for p53 Methylation
This protocol is designed to qualitatively and semi-quantitatively assess the inhibition of p53 methylation by this compound in cells overexpressing SMYD2 and p53.
Workflow:
Caption: Western blot workflow for p53 methylation analysis.
Methodology:
-
Cell Culture and Transfection:
-
Seed 2 x 10^5 HEK293 cells per well in a 6-well plate.[1]
-
After 24 hours, co-transfect cells with plasmids encoding FLAG-tagged SMYD2 and FLAG-tagged p53 using a suitable transfection reagent.
-
-
This compound Treatment:
-
24 hours post-transfection, treat the cells with a dose range of this compound (e.g., 0 - 2.5 µM) for 18-24 hours.[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against mono-methylated p53 (Lys370), total p53, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the p53-K370me1 signal to total p53 and the loading control.
-
Cell-Based ELISA for p53 Methylation
This method offers a more quantitative assessment of p53 methylation in a higher-throughput format.
Methodology:
-
Cell Seeding and Transfection:
-
Seed U2OS cells in a 96-well plate.
-
Transfect the cells with an SMYD2 expression vector.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 15 hours.[6]
-
-
ELISA Procedure:
-
Fix, permeabilize, and block the cells within the wells.
-
Incubate with a primary antibody specific for p53-K370me1.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to cell number (e.g., using a parallel plate stained with crystal violet).
-
Plot the normalized absorbance against the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Meso Scale Discovery (MSD) Sandwich ELISA
The MSD platform provides a highly sensitive and quantitative immunoassay for measuring protein levels and post-translational modifications.
Methodology:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Lyse the cells and collect the supernatant.
-
-
MSD Assay:
-
Use an MSD plate pre-coated with a capture antibody for total p53.
-
Add cell lysates to the wells.
-
Add a detection antibody specific for p53-K370me1 that is conjugated with an electrochemiluminescent label (SULFO-TAG™).
-
Read the plate on an MSD instrument. The instrument applies a voltage that stimulates the SULFO-TAG™ to emit light, which is then quantified.
-
-
Data Analysis:
-
The light signal is proportional to the amount of methylated p53.
-
Calculate the IC50 by plotting the signal against the inhibitor concentration.
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow:
Caption: Cell proliferation assay workflow.
Methodology:
-
Cell Seeding:
-
Seed esophageal, liver, or breast cancer cell lines (e.g., KYSE-150) in an opaque-walled 96-well plate at an appropriate density.[1]
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
-
Incubation:
-
Incubate the plates for 3 to 7 days, as the anti-proliferative effects of epigenetic inhibitors can be time-dependent.[1]
-
-
Luminescence Measurement:
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescent signal against the concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for cell proliferation inhibition.
-
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protein-g-beads.com [protein-g-beads.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying SMYD2 Substrates in Proteomics Using Lly-507
For Researchers, Scientists, and Drug Development Professionals
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine (B10760008) methyltransferase involved in the regulation of numerous cellular processes, including signal transduction and gene expression.[1][2] Dysregulation of SMYD2 activity has been implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[3][4] Lly-507 is a potent and highly selective, cell-active small molecule inhibitor of SMYD2.[5][6][7] It binds to the substrate peptide binding pocket of SMYD2, effectively blocking its methyltransferase activity with an IC50 of less than 15 nM for the p53 peptide.[5][6] This high selectivity, with over 100-fold preference for SMYD2 compared to other methyltransferases, makes this compound an invaluable chemical probe for elucidating the specific cellular functions of SMYD2 and identifying its downstream substrates.[6][7]
These application notes provide detailed protocols for utilizing this compound in quantitative proteomic workflows to identify and quantify SMYD2 substrates in a cellular context. The methodologies described herein are designed to guide researchers in dissecting SMYD2-mediated signaling pathways and discovering novel targets of this important enzyme.
Data Presentation: Quantitative Analysis of SMYD2 Substrates
The following table summarizes quantitative proteomic data from a study identifying SMYD2-dependent lysine monomethylation (Kme1) sites. Esophageal squamous cell carcinoma (ESCC) cells, both wild-type and those overexpressing SMYD2, were treated with this compound. The data was generated using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with immunoaffinity enrichment of Kme1 peptides and mass spectrometry.[8] The table highlights a subset of sites that were significantly down-regulated upon both SMYD2 knockdown and this compound treatment, providing strong evidence for them being direct SMYD2 substrates.[8]
| Protein | Gene | Lysine Site | Fold Change (this compound Treatment) | Fold Change (SMYD2 Knockdown) | Cellular Function |
| Basic transcription factor 3 | BTF3 | K2 | Down-regulated | Down-regulated | Transcription initiation |
| PDGFA-associated protein 1 | PDAP1 | K126 | Down-regulated | Down-regulated | Signal transduction |
| Ankyrin repeat domain-containing protein 1 | AHNAK | Multiple | Down-regulated | Down-regulated | Structural component, signaling |
| Ankyrin repeat domain-containing protein 2 | AHNAK2 | Multiple | Down-regulated | Down-regulated | Structural component, signaling |
Data is derived from a large-scale proteomic study and represents a subset of the 35 Kme1 sites identified as being potently regulated by SMYD2.[8]
Experimental Protocols
Protocol 1: General Workflow for SMYD2 Substrate Identification using this compound and Quantitative Proteomics
This protocol outlines a generalized workflow for identifying SMYD2 substrates using this compound in combination with quantitative mass spectrometry-based proteomics.
1. Cell Culture and this compound Treatment:
-
Culture cells of interest (e.g., cancer cell lines with known SMYD2 expression) under standard conditions.
-
For quantitative proteomics methods like SILAC, label cells with heavy and light isotopes according to the manufacturer's protocol.
-
Treat cells with an optimized concentration of this compound or a vehicle control (e.g., DMSO). A typical concentration range for this compound is 0.5 µM to 5 µM, with treatment times ranging from 12 to 48 hours.[6][8] Optimization of dose and duration is recommended for each cell line.
2. Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to extract total protein.
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
Reduce and alkylate the protein lysates.
-
Digest proteins into peptides using a protease such as trypsin.
4. Peptide Labeling (for isobaric tagging methods like TMT or iTRAQ):
-
If using isobaric tags, label the peptides from different conditions (e.g., vehicle vs. This compound treated) with the respective tags according to the manufacturer's instructions.
5. Enrichment of Methylated Peptides (Optional but Recommended):
-
To increase the identification of methylation sites, enrich for mono-methyl-lysine (Kme1) containing peptides using specific antibodies.[8]
6. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
7. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins and peptide modifications.
-
For SILAC data, calculate the ratio of heavy to light peptides to determine relative changes in methylation upon this compound treatment.
-
For isobaric labeling data, use the reporter ion intensities to quantify relative changes.
-
For label-free data, use precursor ion intensities for quantification.
-
Identify proteins with significantly decreased lysine methylation in the this compound treated samples compared to the control. These are potential SMYD2 substrates.
Protocol 2: Western Blot Validation of SMYD2 Substrate Methylation
This protocol is for validating the findings from the proteomics screen by examining the methylation status of a specific candidate substrate.
1. Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse cells and prepare protein lysates.
2. SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific to the methylated form of the candidate substrate (if available).
-
Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein of the candidate substrate as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
3. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
A decrease in the signal from the methylation-specific antibody in the this compound treated sample relative to the total protein level would validate the candidate as a SMYD2 substrate. A known substrate like p53 (at Lys370) can be used as a positive control.[6]
Visualizations
Caption: Experimental workflow for identifying SMYD2 substrates using this compound.
Caption: Simplified signaling pathways involving SMYD2 and its substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. SMYD2 Regulates Vascular Smooth Muscle Cell Phenotypic Switching and Intimal Hyperplasia via Interaction with Myocardin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of the Activity of Protein Lysine Methyltransferase SMYD2 Using SILAC-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
LLY-507 Application in High-Grade Serous Ovarian Carcinoma Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-grade serous ovarian carcinoma (HGSOC) is the most prevalent and lethal subtype of ovarian cancer, characterized by late-stage diagnosis and high rates of recurrence. The therapeutic landscape for HGSOC is evolving, with a growing emphasis on targeted therapies. One such emerging target is the SET and MYND domain-containing protein 2 (SMYD2), a lysine (B10760008) methyltransferase that is frequently overexpressed in HGSOC. LLY-507 is a potent and selective small molecule inhibitor of SMYD2, and its application in HGSOC research has revealed promising anti-tumor activities, both as a monotherapy and in combination with other targeted agents.
This document provides detailed application notes and experimental protocols for the use of this compound in HGSOC research, summarizing key quantitative data and outlining methodologies for relevant in vitro assays.
Mechanism of Action
This compound selectively inhibits the methyltransferase activity of SMYD2. In the context of HGSOC, SMYD2 has been shown to methylate non-histone proteins, including Poly (ADP-ribose) polymerase 1 (PARP1).[1] This methylation enhances PARP1's enzymatic activity, contributing to DNA repair and cell survival. By inhibiting SMYD2, this compound reduces PARP1 methylation, leading to decreased PARP activity. This disruption of DNA repair processes ultimately induces apoptosis and suppresses the growth of HGSOC cells.[1]
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on HGSOC cells.
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| Various | Ovarian Cancer | 1.77 - 2.90 | Not Specified | [2] |
| Various | Esophageal, Liver, Breast Cancer | 0.3 - 6.0 | 3-7 days | [3] |
Table 2: Apoptotic Effects of this compound in HGSOC Cells
| Cell Line | Treatment | Effect | Reference |
| HGSOC cells | This compound | Increased proportion of apoptotic cells | [1] |
| HGSOC cells | SMYD2 siRNA | Increased proportion of apoptotic cells | [1] |
Table 3: Combination Effect of this compound with PARP Inhibitors
| Cell Line | Treatment | Effect | Reference |
| HGSOC cells | This compound + Olaparib | Additive effect in colony formation | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SMYD2 signaling pathway in HGSOC and a general experimental workflow for evaluating this compound.
Caption: SMYD2-mediated PARP1 methylation pathway and its inhibition by this compound in HGSOC.
Caption: General experimental workflow for evaluating the effects of this compound in HGSOC research.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in HGSOC cell lines.
Materials:
-
HGSOC cell lines (e.g., OVCAR-3, KURAMOCHI)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HGSOC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is 0.1 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the induction of apoptosis by this compound in HGSOC cells using flow cytometry.
Materials:
-
HGSOC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed HGSOC cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Treat the cells with this compound at a concentration around the determined IC50 and a vehicle control (DMSO) for 48 hours.
-
Harvest the cells by trypsinization and collect the supernatant (containing floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Colony Formation Assay
This protocol assesses the long-term effect of this compound, alone and in combination with a PARP inhibitor (Olaparib), on the clonogenic survival of HGSOC cells.
Materials:
-
HGSOC cell lines
-
Complete growth medium
-
This compound
-
Olaparib
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed HGSOC cells in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Allow the cells to attach for 24 hours.
-
Treat the cells with this compound, Olaparib, the combination of both, or a vehicle control (DMSO). Concentrations should be determined based on prior dose-response experiments.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment group relative to the vehicle control.
Western Blot Analysis for Cleaved PARP
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis, in HGSOC cells treated with this compound.
Materials:
-
HGSOC cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-cleaved PARP (Asp214), Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HGSOC cells in 6-well plates and treat with this compound (at IC50 concentration) and a vehicle control for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved PARP (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
References
- 1. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle-Based Delivery of Lly-507 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lly-507 is a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] SMYD2 is overexpressed in various cancers, including esophageal, liver, breast, and non-small cell lung cancer, making it a promising therapeutic target.[2][3][4][5][6] this compound exerts its anticancer effects by inhibiting the SMYD2-mediated methylation of both histone and non-histone proteins, such as p53 and STAT3, thereby modulating gene expression and key signaling pathways involved in cancer cell proliferation and survival.[2][3][4][6] However, the in vivo application of small molecule inhibitors like this compound can be challenged by issues of solubility, stability, and off-target toxicity.
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing the bioavailability, tumor-specific targeting, and safety profile of this compound. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vivo administration of this compound-loaded nanoparticles.
Data Presentation: Nanoparticle Characteristics and Efficacy
The following tables summarize quantitative data from a study utilizing iron oxide nanoparticles (IONPs) for the delivery of this compound in a non-small cell lung cancer (NSCLC) model.[1][5][6]
Table 1: Physicochemical Characteristics of this compound-Loaded Iron Oxide Nanoparticles (IONPs)
| Parameter | Value | Reference |
| Nanoparticle Type | Polyvinyl Alcohol (PVA)-Coated Iron Oxide Nanoparticles (IONPs) | [1] |
| Average Size | 44 nm | [1][5][6] |
| Drug Loading Capacity | 4.4% (44 mg/g) | [1] |
| Drug Loading Efficiency | 97% (970 mg/g) | [1] |
Table 2: In Vitro Efficacy of this compound and this compound-Loaded IONPs in A549 Lung Cancer Cells
| Formulation | IC50 (48h) | IC50 (72h) | Reference |
| This compound (Free Drug) | 2.13 µg/mL | 0.71 µg/mL | [1] |
| This compound-Loaded IONPs | Not Reported | 0.53 µg/mL | [2] |
Table 3: In Vivo Efficacy of this compound-Loaded IONPs in a Urethane-Induced Lung Cancer Mouse Model
| Treatment Group | Key Findings | Reference |
| This compound-Loaded IONPs | Suppressed tumor growth, emphysema, hemorrhage, and congestion. | [1][5][6] |
| Vehicle Control | Progressive tumor growth and lung pathology. | [1][5][6] |
Experimental Protocols
Protocol 1: Synthesis of PVA-Coated Iron Oxide Nanoparticles (IONPs) and this compound Loading
This protocol is based on the methodology described for the delivery of this compound in an NSCLC model.[1]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Polyvinyl alcohol (PVA)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Magnetic stirrer
-
Orbital shaker
-
Permanent magnet
Procedure:
Part A: Synthesis of Iron Oxide Nanoparticles (IONPs)
-
Prepare aqueous solutions of FeCl₃·6H₂O (e.g., 0.4 M) and FeCl₂·4H₂O (e.g., 0.2 M) in deionized water.
-
Mix the iron chloride solutions in a 2:1 molar ratio (Fe³⁺:Fe²⁺) in a flask with vigorous stirring.
-
Heat the mixture to 80°C.
-
Slowly add ammonium hydroxide solution (e.g., 25%) dropwise to the mixture while maintaining vigorous stirring until the pH reaches ~10. A black precipitate of IONPs will form.
-
Continue stirring for 1-2 hours at 80°C.
-
Cool the suspension to room temperature.
-
Collect the IONPs using a permanent magnet and wash them several times with deionized water until the supernatant is neutral (pH 7).
-
Resuspend the IONPs in deionized water.
Part B: PVA Coating of IONPs
-
Prepare a PVA solution (e.g., 1% w/v) in deionized water.
-
Add the IONP suspension to the PVA solution with stirring.
-
Stir the mixture for 24 hours at room temperature to allow for the coating of IONPs with PVA.
-
Collect the PVA-coated IONPs using a permanent magnet and wash them with deionized water to remove any unbound PVA.
-
Resuspend the PVA-coated IONPs in deionized water.
Part C: Loading of this compound onto PVA-Coated IONPs
-
Dissolve a known amount of this compound in DMSO. For example, dissolve 0.3 mg of this compound in 50 mL of DMSO.[5]
-
Add a known amount of PVA-functionalized IONPs (e.g., 9 mg) to the this compound solution.[5]
-
Place the mixture on an orbital shaker and incubate for a designated period (e.g., up to 240 minutes) to allow for drug loading.[1]
-
Monitor the drug loading process by taking aliquots of the supernatant at different time intervals (e.g., 0, 60, 90, 120, and 240 minutes) and measuring the concentration of free this compound using a UV-Vis spectrophotometer.[1]
-
After the desired loading time, separate the this compound-loaded IONPs from the solution using a permanent magnet.
-
Wash the nanoparticles with deionized water to remove any unloaded drug.
-
Resuspend the this compound-loaded IONPs in a suitable vehicle for in vivo administration (e.g., sterile phosphate-buffered saline, PBS).
Protocol 2: Characterization of this compound-Loaded Nanoparticles
1. Size and Morphology:
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the nanoparticles in suspension.
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Visualize the morphology, size, and aggregation state of the nanoparticles.
2. Surface Charge:
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
3. Drug Loading and Encapsulation Efficiency:
-
Quantify the amount of this compound loaded onto the nanoparticles. This can be done indirectly by measuring the concentration of the drug in the supernatant after loading, or directly by dissolving the drug-loaded nanoparticles and measuring the drug concentration.
-
Loading Capacity (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
Loading Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100 [1]
4. In Vitro Drug Release:
-
Incubate the this compound-loaded nanoparticles in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C.
-
At various time points, collect aliquots of the release medium and quantify the amount of released this compound.
Protocol 3: In Vivo Administration and Efficacy Assessment
This protocol is a general guideline and should be adapted based on the specific animal model and experimental design. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
This compound-loaded nanoparticles suspended in a sterile vehicle (e.g., PBS)
-
Appropriate animal model (e.g., BALB/c mice with urethane-induced lung tumors)[5]
-
Syringes and needles for administration
-
Anesthesia (if required)
Procedure:
-
Animal Model: Establish the desired disease model in the animals (e.g., induce lung tumors in mice with urethane).
-
Grouping: Randomly divide the animals into treatment groups (e.g., vehicle control, free this compound, this compound-loaded nanoparticles).
-
Dosing:
-
Determine the appropriate dose of this compound to be administered.
-
Administer the nanoparticle suspension via the desired route (e.g., intravenous, intraperitoneal).
-
-
Monitoring:
-
Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Monitor tumor growth using appropriate methods (e.g., imaging, caliper measurements).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals.
-
Collect tumors and major organs for histological analysis and assessment of drug distribution.
-
Perform hematological and serum biochemical analyses to assess systemic toxicity.
-
Visualization of Pathways and Workflows
References
- 1. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System [mdpi.com]
- 2. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMYD family in cancer: epigenetic regulation and molecular mechanisms of cancer proliferation, metastasis, and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Proliferation Assay Using Lly-507 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lly-507 is a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] SMYD2 is overexpressed in various cancers, including breast cancer, and its activity is linked to the methylation of both histone and non-histone proteins, thereby regulating gene expression and cellular processes critical to cancer progression.[2][3][4] Notably, SMYD2 has been shown to methylate and activate key signaling proteins such as p53, STAT3, and the p65 subunit of NF-κB, promoting cancer cell proliferation and survival.[5] this compound exerts its anti-proliferative effects by inhibiting the catalytic activity of SMYD2, making it a valuable tool for investigating the role of SMYD2 in breast cancer and a potential therapeutic agent.[2][3]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on breast cancer cells using a WST-1 proliferation assay. Additionally, we present quantitative data on the efficacy of this compound and illustrate the relevant signaling pathway and experimental workflow.
Data Presentation
The inhibitory effect of this compound on the proliferation of breast cancer cell lines is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value is dependent on the cell line and the duration of treatment. Longer exposure to this compound can lead to increased sensitivity, as observed in the MDA-MB-231 cell line.
| Breast Cancer Cell Line | Treatment Duration | IC50 (µM) | Reference |
| MDA-MB-231 | 3-4 days | > 5-fold higher than 7-day treatment | [3][6] |
| MDA-MB-231 | 7 days | (not specified) | [3][6] |
Note: The provided data highlights the time-dependent effect of this compound. Researchers should consider optimizing treatment duration for their specific breast cancer cell line of interest. The exact IC50 value for the 7-day treatment of MDA-MB-231 cells was not explicitly stated in the referenced literature, only that it was more than 5-fold lower than the 3-4 day treatment.
Experimental Protocols
This protocol describes a WST-1 assay to determine the effect of this compound on the proliferation of breast cancer cells. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO to create a stock solution)
-
WST-1 reagent
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest breast cancer cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours or 7 days).
-
-
WST-1 Assay:
-
After the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan (B1609692) product.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
SMYD2 Signaling Pathway in Breast Cancer
Caption: SMYD2 signaling pathway in breast cancer.
Experimental Workflow for this compound Proliferation Assay
References
- 1. apexbt.com [apexbt.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lly-507 Concentration for Cell Viability Assays
Welcome to the technical support center for the use of Lly-507 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-active, and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] SMYD2 is an enzyme that catalyzes the monomethylation of histone and non-histone proteins.[4] A key substrate of SMYD2 is the tumor suppressor protein p53.[1][3][4] By inhibiting SMYD2, this compound prevents the methylation of p53 at lysine (B10760008) 370, which can restore apoptotic responses and limit unchecked cell proliferation in cancer cells where SMYD2 is overexpressed.[3][4] this compound has been shown to be over 100-fold selective for SMYD2 compared to other methyltransferases.[1][3]
Q2: What is a typical effective concentration range for this compound in cell viability assays?
A2: The effective concentration of this compound can vary significantly depending on the cell line, assay duration, and the specific endpoint being measured. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to range from submicromolar to low micromolar concentrations.[1][5] For example, in various cancer cell lines, IC50 values have been observed to be between 0.3 µM and 6 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[6]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water.[4] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a high-purity solvent like DMSO.[6] This stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[6] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically <0.1-0.5%) to avoid solvent-induced toxicity.[6]
Q4: How does this compound impact cell signaling pathways?
A4: The primary signaling pathway affected by this compound is the p53 pathway.[3][4] SMYD2-mediated methylation of p53 is thought to modulate its function in regulating apoptosis and the cell cycle.[4] By inhibiting this methylation, this compound can lead to increased p53 activity, resulting in cell cycle arrest or apoptosis.[4] Additionally, in some contexts like renal fibrosis, this compound has been shown to inhibit the phosphorylation of pro-fibrotic Smad3 and STAT3 signaling molecules.[4]
Figure 1. Simplified signaling pathway of this compound action.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Incomplete solubilization of this compound.- Inconsistent cell seeding density.- Edge effects on the microplate. | - Ensure this compound is fully dissolved in the culture medium before adding to cells.[7]- Mix cell suspension thoroughly before and during plating.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| High background signal in control wells | - Contamination of reagents or cell culture.- Reagent degradation due to improper storage or light exposure.- this compound or solvent (DMSO) interferes with the assay chemistry. | - Use aseptic techniques and check for contamination.- Store assay reagents as recommended by the manufacturer, protecting them from light.[7]- Run a "no-cell" control with medium, this compound, and the assay reagent to check for direct interference.[7] |
| No significant effect on cell viability at expected concentrations | - The cell line may be insensitive to SMYD2 inhibition.- Insufficient incubation time for the compound to exert its effect.- this compound has degraded due to improper storage. | - Verify SMYD2 expression in your cell line. Some cell lines may not depend on SMYD2 for proliferation.[1]- Increase the treatment duration. Some studies show greater effects after 7 days compared to 3-4 days.[1]- Use a fresh aliquot of this compound and verify its activity in a sensitive positive control cell line. |
| Excessive cell death even at low concentrations | - The cell line is highly sensitive to this compound.- Solvent (e.g., DMSO) toxicity.- Off-target effects at higher concentrations. | - Perform a dose-response curve starting from very low (nanomolar) concentrations.- Ensure the final solvent concentration is non-toxic for your specific cell line (typically <0.1-0.5%).[6]- Use the lowest effective concentration to minimize potential off-target effects.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density for Cell Viability Assays
-
Cell Preparation: Culture cells to ~80% confluency, then harvest and count them.
-
Serial Dilution: Prepare a series of cell dilutions in complete culture medium to achieve a range of densities (e.g., from 1,000 to 20,000 cells per well in a 96-well plate).
-
Plating: Seed 100 µL of each cell dilution into multiple wells of a 96-well plate. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the intended duration of your this compound treatment (e.g., 24, 48, or 72 hours).
-
Viability Assay: At each time point, perform your chosen cell viability assay (e.g., MTT, XTT, CellTiter-Glo) according to the manufacturer's instructions.
-
Analysis: Determine the cell density that results in a linear assay response and is in the exponential growth phase at the end of the incubation period. This will be your optimal seeding density.
Protocol 2: this compound Dose-Response Experiment
-
Cell Seeding: Plate your cells at the predetermined optimal seeding density in a 96-well plate and incubate overnight to allow for attachment.
-
This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium. A common starting range is 0.01 µM to 20 µM.[9] Include a vehicle control (medium with the same DMSO concentration as the highest this compound concentration) and a no-treatment control.[6]
-
Cell Treatment: Remove the existing medium from the cells and add 100 µL of the 2X this compound dilutions to the corresponding wells.
-
Incubation: Incubate the cells with this compound for the desired duration (e.g., 3 to 7 days).[1]
-
Cell Viability Measurement: Perform a cell viability assay such as CellTiter-Glo, following the manufacturer's protocol.[1][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Figure 2. Experimental workflow for this compound dose-response assay.
Quantitative Data Summary
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~2.5 | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~0.5 | [1] |
| Huh7 | Hepatocellular Carcinoma | 3-4 days | ~3.0 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3-4 days | ~3.2 | [1] |
| MDA-MB-231 | Breast Cancer | 3-4 days | ~2.5 | [1] |
| MDA-MB-231 | Breast Cancer | 7 days | <0.5 | [1] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 2.13 µg/mL (~3.7 µM) | [5] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 0.71 µg/mL (~1.2 µM) | [5] |
Note: IC50 values can vary between labs and assay conditions. This table should be used as a guideline for establishing an appropriate concentration range for your experiments.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protein-g-beads.com [protein-g-beads.com]
- 5. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. scienceopen.com [scienceopen.com]
LLY-507 Technical Support Center: Solubility and Stability in DMSO
Welcome to the technical support center for LLY-507. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO) and to offer troubleshooting assistance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary slightly between different suppliers. It is generally high, allowing for the preparation of concentrated stock solutions. For optimal dissolution, techniques such as sonication and gentle warming may be beneficial. Always refer to the supplier's datasheet for specific solubility information.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve the powdered this compound in anhydrous DMSO to your desired concentration. To aid dissolution, you can use methods like vortexing, sonication, and gentle warming. For example, one supplier notes that for a 15 mg/mL solution, ultrasonic and warming are needed.
Q4: How should I store the solid compound and DMSO stock solutions of this compound?
A4: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Compound: Store the powdered form of this compound at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years).
-
DMSO Stock Solutions: For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -80°C (stable for up to 2 years). For shorter-term storage, -20°C is also acceptable (stable for up to 1 year). To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the signs of this compound degradation in my DMSO stock solution?
A5: Signs of degradation can include a change in the color of the solution, the appearance of precipitates, or a decrease in the compound's potency in your experiments. If you suspect degradation, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in DMSO stock solution upon storage | The solubility limit may have been exceeded, or the compound is degrading. | - Ensure the stock concentration is within the recommended solubility range.- Store at the recommended temperature (-80°C for long-term).- Prepare fresh stock solution. |
| Precipitation upon dilution into aqueous buffer | The compound has low aqueous solubility and has precipitated out of the mixed solvent. | - Lower the final concentration of this compound in the aqueous medium.- Increase the percentage of DMSO in the final solution (be mindful of DMSO tolerance in your assay).- Consider using a surfactant like Tween-80 or PEG300 to improve solubility in the final aqueous solution. |
| Inconsistent or weaker than expected biological activity | The compound may have degraded, or the stock solution concentration is inaccurate. | - Prepare fresh stock solutions from the solid compound.- Avoid repeated freeze-thaw cycles by using single-use aliquots.- Verify the concentration of your stock solution using a suitable analytical method if possible. |
| High background or off-target effects in cell-based assays | The concentration of this compound may be too high, or the cells are sensitive to the DMSO concentration. | - Perform a dose-response experiment to determine the optimal concentration of this compound.- Ensure the final DMSO concentration in your cell culture medium is low and consistent across all treatments, including a vehicle control (e.g., ≤ 0.5%). |
Quantitative Data Summary
The following tables provide a summary of the solubility and recommended storage conditions for this compound based on information from various suppliers.
Table 1: this compound Solubility in DMSO
| Supplier | Solubility in DMSO | Molar Concentration |
| MedChemExpress | 15 mg/mL (with ultrasonic and warming) | 26.10 mM |
| TargetMol | 93 mg/mL (sonication recommended) | 161.81 mM |
| Cayman Chemical | 30 mg/mL | 52.19 mM |
| APExBIO | ≥57.5 mg/mL | ≥100.04 mM |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 2 years |
| -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes or gently warm the solution at 37°C for a short period.
-
Once dissolved, create single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Cell-Based Assay for Inhibition of p53 Methylation
Materials:
-
Cells expressing SMYD2 and p53 (e.g., HEK293T, U2OS)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-p53 (total), anti-p53 (monomethylated Lys370), and a loading control (e.g., anti-β-actin)
-
Secondary antibodies
-
Western blot equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using the appropriate primary and secondary antibodies to detect total p53, methylated p53, and the loading control.
-
Analyze the results to determine the effect of this compound on p53 methylation.
Visualizations
Technical Support Center: Interpreting Off-Target Effects of Lly-507 in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on interpreting the effects of Lly-507, a potent and selective SMYD2 inhibitor, in cellular assays. This resource includes frequently asked questions (FAQs), troubleshooting guides for unexpected results, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] Its primary on-target activity is the inhibition of SMYD2's catalytic function, which involves the monomethylation of various protein substrates.[2][3] A well-characterized substrate is p53, which SMYD2 methylates at lysine (B10760008) 370 (K370).[2][4] Therefore, a key on-target effect of this compound in cells is the reduction of p53 K370 monomethylation.[2]
Q2: How selective is this compound? Have any off-targets been identified?
A2: this compound is a highly selective inhibitor. It has been shown to be over 100-fold more selective for SMYD2 compared to a wide range of other methyltransferases.[2][3] In broader screening panels, it was found to be inactive (>20 µM) against 454 kinases, 35 G protein-coupled receptors, and 14 nuclear hormone receptors.[2] One study noted a potential interaction with the human alpha-1A adrenergic receptor (hADR-α1A), but the mRNA expression of this receptor was very low in the cancer cell lines where this compound showed anti-proliferative effects, suggesting this off-target activity was not responsible for the observed phenotype in those contexts.[2]
Q3: My cellular phenotype (e.g., cell death, growth arrest) does not correlate with the p53 status of my cell line. Is this an off-target effect?
A3: Not necessarily. While p53 is a well-known substrate of SMYD2, research has shown that the anti-proliferative effects of this compound do not always correlate with the p53 or retinoblastoma (Rb) status of the cancer cell lines.[2] This suggests that other, yet to be fully identified, substrates of SMYD2 may be responsible for the observed phenotype, or that the cellular context dictates the dependency on p53 methylation.[2] It is recommended to investigate other potential SMYD2 substrates or downstream pathways before concluding an off-target effect.
Q4: I'm observing a weaker than expected effect of this compound in my cellular assay compared to its biochemical IC50.
A4: This is a common observation for many small molecule inhibitors. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.
-
Intracellular ATP Concentration: For ATP-competitive inhibitors, the high concentration of ATP within cells can outcompete the inhibitor, leading to a higher IC50 in cellular assays compared to biochemical assays.
-
Efflux Pumps: Cells may actively transport the inhibitor out via multidrug resistance pumps.
-
Compound Stability: The inhibitor may be metabolized or degraded within the cellular environment.
Q5: How can I confirm that the phenotype I am observing is due to the on-target inhibition of SMYD2 by this compound?
A5: To confirm an on-target effect, consider the following approaches:
-
Use a Structurally Unrelated SMYD2 Inhibitor: If a different, structurally distinct inhibitor of SMYD2 produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate SMYD2 expression. If the genetic approach phenocopies the effect of this compound, it strongly supports an on-target mechanism.
-
Cellular Thermal Shift Assay (CETSA): This assay can directly confirm the engagement of this compound with SMYD2 inside intact cells.
-
Rescue Experiment: If possible, overexpressing a resistant mutant of SMYD2 that does not bind this compound should rescue the observed phenotype.
Troubleshooting Guide: Unexpected Cellular Phenotypes
This guide provides a structured approach to troubleshooting when you encounter unexpected or inconsistent results with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High levels of cytotoxicity at low concentrations | Potent on-target effect in your specific cell model. Off-target toxicity. | 1. Perform a detailed dose-response curve: Determine the IC50 for cell viability and compare it to the IC50 for target inhibition (e.g., p53 methylation). 2. Assess apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to determine if cell death is programmed. 3. Perform a kinase/off-target screen: If the cytotoxicity is unexplained, a broad screen can identify potential off-target interactions. |
| Lack of expected phenotype (e.g., no effect on cell proliferation) | The cell line is not dependent on SMYD2 for the observed phenotype. Insufficient target engagement. Compound instability or efflux. | 1. Confirm target engagement: Use Western blot to check for reduced p53 K370 methylation or perform a CETSA. 2. Increase incubation time: Some epigenetic effects may take longer to manifest.[5] 3. Use a different cell line: Test a cell line known to be sensitive to SMYD2 inhibition. 4. Check compound integrity: Ensure the this compound stock is not degraded. |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). Inconsistent compound dosage. Biological variability in primary cells. | 1. Standardize cell culture protocols: Ensure consistent cell seeding density and use cells within a defined passage number range. 2. Prepare fresh dilutions of this compound: Avoid repeated freeze-thaw cycles of stock solutions. 3. Use positive and negative controls: Include a known sensitive and a known resistant cell line in your experiments. |
| Paradoxical effect (e.g., increased proliferation) | Off-target effect on a pathway with an opposing function. Complex downstream effects of SMYD2 inhibition in the specific cellular context. | 1. Validate with a genetic approach: Use siRNA or CRISPR to knockdown SMYD2 and see if the paradoxical effect is replicated. If not, an off-target effect is likely. 2. Perform a broad off-target screen: Use a commercial service to screen this compound against a large panel of kinases and other enzymes. 3. Analyze downstream signaling pathways: Use techniques like RNA-seq or proteomics to understand the broader cellular response to this compound treatment. |
Summary of this compound In Vitro Activity
| Target/Assay | IC50 | Notes |
| SMYD2 (p53 peptide methylation) | <15 nM | Biochemical assay. |
| SMYD2 (H4 peptide methylation) | 31 nM | Biochemical assay. |
| p53 Lys370 methylation (HEK293 cells) | <1 µM | Western blot-based cellular assay.[2] |
| p53 Lys370 methylation (U2OS cells) | 0.6 µM | Cell-based ELISA.[2] |
| p53 Lys370 methylation (KYSE-150 cells) | 0.6 µM | Meso Scale Discovery sandwich ELISA.[2] |
| Cell Proliferation (various cancer cell lines) | Variable (µM range) | Dependent on cell line and duration of treatment (3-7 days).[2][5] |
| Other Methyltransferases (e.g., SMYD3) | >100-fold selective for SMYD2 | High selectivity.[2] |
| Kinase Panel (454 kinases) | >20 µM | Inactive at high concentrations.[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for assessing the effect of this compound on the proliferation of adherent cell lines using a luminescence-based ATP detection assay.
Materials:
-
Adherent cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 0.01 µM to 20 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
Protocol 2: Western Blot for p53 Lys370 Monomethylation
This protocol is designed to assess the on-target activity of this compound by measuring the methylation status of p53.
Materials:
-
Cells of interest (e.g., HEK293 cells transiently overexpressing SMYD2 and p53)
-
This compound stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-monomethyl-p53 (Lys370), anti-total p53, anti-SMYD2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and, if necessary, transfect with SMYD2 and p53 expression vectors.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 µM to 5 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-monomethyl-p53 K370) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Signal Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total p53 and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the methylated p53 signal to the total p53 and loading control signals.
-
Mandatory Visualizations
Caption: On-target pathway of this compound inhibiting SMYD2-mediated p53 methylation.
Caption: A workflow for troubleshooting unexpected cellular phenotypes with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LLY-507 Administration in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of the SMYD2 inhibitor, LLY-507, in animal studies. Given its poor aqueous solubility, achieving consistent and adequate systemic exposure is a primary challenge.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is practically insoluble in water.[1] It does, however, show good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] This low aqueous solubility is a key factor contributing to potentially poor oral bioavailability.
Q2: Have there been any successful in vivo studies with this compound? What formulation was used?
A2: Yes, a 2023 study successfully administered this compound in a mouse model of non-small cell lung cancer.[2][3] In this research, this compound was loaded onto iron oxide nanoparticles (IONPs), which were then administered to the animals.[2][3] This nanoparticle-based approach was shown to be effective for in vivo delivery.[2][3]
Q3: What are the general strategies for improving the oral bioavailability of poorly soluble compounds like this compound?
A3: For compounds with low aqueous solubility (often classified as Biopharmaceutical Classification System [BCS] Class II), several formulation strategies can be employed to enhance oral bioavailability.[4][5][6][7] These include:
-
Lipid-based formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[8][9][10][11]
-
Solid dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.
-
Particle size reduction (Micronization/Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.[4][6]
-
Nanoparticle formulations: As demonstrated with this compound, encapsulating the drug in nanoparticles can improve its delivery and systemic exposure.[2][3][12][13][14]
Q4: Are there any suggested vehicle formulations for administering this compound in animal studies?
A4: While specific bioavailability data for various this compound formulations are not widely published, some suppliers suggest formulations for in vivo use. These include:
-
A mixture of DMSO, PEG300, Tween 80, and saline.
-
A suspension in corn oil. It is crucial to perform pilot studies to determine the optimal vehicle and to assess the tolerability and pharmacokinetics of the chosen formulation in the specific animal model.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | Poor and inconsistent dissolution of this compound in the gastrointestinal (GI) tract. Food effects altering GI physiology. | 1. Optimize Formulation: Consider a lipid-based formulation (e.g., SEDDS) or a nanoparticle suspension to improve dissolution consistency. 2. Standardize Feeding Protocol: Fast animals overnight before dosing to minimize food-related variability. 3. Ensure Homogeneous Dosing Suspension: If using a suspension, ensure it is uniformly mixed before and during administration to each animal. |
| Low or undetectable plasma concentrations after oral administration. | Poor aqueous solubility limiting absorption. First-pass metabolism in the gut wall or liver. | 1. Increase Solubility in Formulation: Employ solubilization techniques such as co-solvents, surfactants, or complexing agents (e.g., cyclodextrins). 2. Consider Alternative Routes: If oral bioavailability remains a significant hurdle, explore alternative administration routes like intraperitoneal (IP) injection, as has been done in some this compound studies.[15][16] 3. Nanoparticle Formulation: Formulate this compound into nanoparticles to potentially enhance absorption and protect against premature metabolism.[2][3] |
| Precipitation of this compound in the dosing vehicle upon preparation or storage. | The vehicle has a low solubilizing capacity for this compound. Temperature or pH changes affecting solubility. | 1. Conduct Solubility Screening: Test the solubility of this compound in a panel of pharmaceutically acceptable solvents and excipients to identify a suitable vehicle. 2. Prepare Formulations Fresh: Prepare the dosing formulation immediately before administration to minimize the risk of precipitation. 3. Use Co-solvents: A combination of solvents (e.g., DMSO and PEG300) may provide better solubility and stability than a single solvent. |
| Adverse events in animals post-dosing (e.g., lethargy, irritation). | Toxicity of the dosing vehicle or excipients. High concentration of the drug causing local irritation. | 1. Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. 2. Reduce Excipient Concentration: Minimize the concentration of potentially toxic excipients like DMSO and surfactants to the lowest effective level. 3. Lower Dosing Volume: Administer the drug in the smallest feasible volume to reduce the risk of gastric irritation.[17] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 574.76 g/mol | [1] |
| Formula | C36H42N6O | [1] |
| Aqueous Solubility | Insoluble (<1 mg/mL) | [1] |
| DMSO Solubility | ≥57.5 mg/mL | [18] |
| Ethanol Solubility | ≥54.7 mg/mL | [18] |
Table 2: Example Pharmacokinetic Data for Different this compound Formulations (Template)
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |
| Formulation A (e.g., Suspension in 0.5% Methylcellulose) | 10 | Oral | Data | Data | Data | Data |
| Formulation B (e.g., Lipid-based formulation) | 10 | Oral | Data | Data | Data | Data |
| Formulation C (e.g., Nanoparticle suspension) | 10 | Oral | Data | Data | Data | Data |
| IV Solution | 2 | IV | Data | Data | Data | 100 |
This table is a template for researchers to populate with their experimental data.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Iron Oxide Nanoparticles (IONPs)
This protocol is a summarized interpretation based on the methodology described in a 2023 study.[2][3] Researchers should refer to the original publication for detailed parameters.
-
Synthesis of IONPs: Prepare Fe3O4 nanoparticles using a co-precipitation method.
-
Surface Functionalization: Coat the IONPs with a biocompatible polymer, such as polyvinyl alcohol (PVA), to improve stability and provide functional groups for drug loading.
-
Drug Loading:
-
Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Add the PVA-functionalized IONPs to the this compound solution.
-
Allow the mixture to shake for a specified period to facilitate drug loading onto the nanoparticles.
-
Separate the this compound-loaded IONPs from the solution using a magnet.
-
-
Characterization:
-
Determine the size and morphology of the nanoparticles using transmission electron microscopy (TEM).
-
Quantify the drug loading efficiency by measuring the concentration of this compound remaining in the supernatant using UV-Vis spectroscopy.
-
Protocol 2: General Protocol for Oral Gavage in Mice
-
Animal Handling and Restraint:
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of appropriate size for the mouse (typically 20-22 gauge for adult mice).[20]
-
Measure the length of the needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is inserted to the pre-measured depth, slowly administer the formulation.[19][20]
-
-
Post-Administration Monitoring:
-
Carefully withdraw the needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.
-
Mandatory Visualizations
Caption: SMYD2 signaling pathway in cancer.[21][22][23]
Caption: Workflow for improving this compound bioavailability.
Caption: Troubleshooting logic for low this compound bioavailability.
References
- 1. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 2. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques used to Enhance Bioavailability of BCS Class II Drugs: AReview | Semantic Scholar [semanticscholar.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Lipid-based formulations ⋅ Gattefossé [gattefosse.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. downstate.edu [downstate.edu]
- 18. apexbt.com [apexbt.com]
- 19. rjptsimlab.com [rjptsimlab.com]
- 20. youtube.com [youtube.com]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. Coordination of stress signals by the lysine methyltransferase SMYD2 promotes pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Lly-507 inconsistency in repeated experiments
Welcome to the technical support center for Lly-507. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] Its primary mechanism of action is to bind to the substrate peptide binding pocket of SMYD2, thereby preventing it from methylating its target proteins.[1][3] A key substrate of SMYD2 is the tumor suppressor protein p53. By inhibiting SMYD2, this compound can prevent the monomethylation of p53 at lysine (B10760008) 370 (p53K370me1).[1][4]
Q2: In what types of experiments is this compound typically used?
A2: this compound is primarily used in cancer research to probe the function of SMYD2. Common applications include:
-
Cell Proliferation Assays: To determine the effect of SMYD2 inhibition on the growth of cancer cell lines, particularly those with SMYD2 overexpression such as in esophageal, liver, and breast cancers.[1][3]
-
p53 Methylation Assays: To study the role of SMYD2 in regulating p53 function through methylation. This is often assessed using Western blotting or ELISA-based methods.[1]
-
Target Validation Studies: To explore the therapeutic potential of targeting SMYD2 in various cancer models.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to two years.[5] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. To prepare a stock solution, DMSO is a suitable solvent, and sonication or warming may be necessary to fully dissolve the compound.[5]
Q4: What are the known IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the assay and cell type. A summary of reported values is provided in the table below.
Data Presentation
Table 1: this compound IC50 Values
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| SMYD2 (biochemical assay, p53 peptide substrate) | N/A | <15 nM | [1][5] |
| SMYD2 (biochemical assay, H4 peptide substrate) | N/A | 31 nM | [1][5] |
| p53 Lys370 methylation (Western Blot) | HEK293 (transiently transfected with SMYD2 and p53) | <1 µM | [1][4] |
| p53 Lys370 methylation (Cell-based ELISA) | U2OS (transfected with SMYD2) | 0.6 µM | [1][4] |
| p53 Lys370 methylation (Meso Scale Discovery ELISA) | KYSE-150 (stably expressing SMYD2) | 0.6 µM | [1][4] |
| Cell Proliferation (3-day treatment) | KYSE-150 | ~2 µM | [1] |
| Cell Proliferation (7-day treatment) | KYSE-150 | ~1 µM | [1] |
| Cell Proliferation (7-day treatment) | MDA-MB-231 | ~5 µM | [1] |
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell proliferation assays.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette carefully and consider not using the outer wells of the plate, which are prone to evaporation ("edge effect"). |
| This compound Solubility and Stability | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity. Observe for any precipitation of the compound in the media.[5] For longer incubations (e.g., 7 days), consider replenishing the media with fresh this compound to maintain its effective concentration. |
| Assay-Specific Variability | For assays like CellTiter-Glo, ensure the plate and reagents are properly equilibrated to room temperature before reading.[6][7] Incomplete cell lysis can also lead to variability; ensure adequate mixing after adding the reagent.[7] |
Issue 2: Weak or no signal for p53 methylation inhibition in Western blot.
Possible Causes and Solutions
| Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration or Incubation Time | The effect of this compound on p53 methylation is time-dependent, with significant reductions observed after 18 hours of treatment.[1] Ensure you are using an appropriate concentration (refer to Table 1) and incubation time for your cell line. |
| Low SMYD2 or p53 Expression | Confirm the expression levels of SMYD2 and p53 in your cell line. The effect of this compound will be more pronounced in cells with detectable levels of both proteins. Transient transfection of SMYD2 and p53 can be used to enhance the signal.[1] |
| Antibody Issues | Use a validated antibody specific for mono-methylated p53 at Lys370. Titrate the antibody to determine the optimal concentration for your experimental setup. |
| Inefficient Protein Extraction or Transfer | Ensure complete cell lysis and use protease and phosphatase inhibitors in your lysis buffer. Optimize your Western blot transfer conditions to ensure efficient transfer of p53. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay using CellTiter-Glo®
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment period (e.g., 3 or 7 days).
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.[6][7]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6][9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][9]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for p53 Lys370 Methylation
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for mono-methylated p53 (Lys370) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane for total p53 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. OUH - Protocols [ous-research.no]
- 7. benchchem.com [benchchem.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Celltiter Glo Luminescent Cell Viability Assay Protocol | PDF | Cytotoxicity | Luciferase [scribd.com]
Lly-507 IC50 determination in different cancer cell lines
Welcome to the technical support center for LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the IC50 of this compound in various cancer cell lines and to troubleshoot common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a cell-active, potent, and selective small molecule inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a protein-lysine methyltransferase.[1] It is often used as a chemical probe to investigate the biological functions of SMYD2 in cancer and other diseases.
Q2: In which cancer types has this compound shown anti-proliferative activity?
A2: this compound has demonstrated anti-proliferative effects in a dose-dependent manner in several cancer cell lines, including esophageal, liver, breast, and non-small cell lung cancer.[2]
Q3: Does the duration of this compound treatment affect its IC50 value?
A3: Yes, the duration of treatment can significantly impact the IC50 value. For instance, some breast cancer cell lines have shown a greater than five-fold increase in sensitivity to this compound with a 7-day treatment compared to a 3 or 4-day treatment. This suggests that longer exposure may be necessary to observe the full anti-proliferative effects, potentially due to the epigenetic mechanisms regulated by SMYD2.
Q4: What is the general range of IC50 values observed for this compound in cancer cell lines?
A4: The IC50 values for this compound typically range from the sub-micromolar to the low micromolar level. In a standard 3-4 day proliferation assay, IC50 values have been reported to be between 1.5 and 6 µM.[2] With a longer 7-day assay, these values can decrease to a range of 0.3 to 3.2 µM.[2]
IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines. These values are indicative and can vary based on experimental conditions.
| Cancer Type | Cell Line | IC50 (µM) - 3-4 Day Assay | IC50 (µM) - 7 Day Assay | Assay Used |
| Esophageal Squamous Cell Carcinoma | KYSE-150 | ~1.5 - 3.0 | ~0.3 - 1.0 | CellTiter-Glo |
| Esophageal Squamous Cell Carcinoma | Other ESCC lines | ~3.0 - 6.0 | ~1.0 - 3.2 | CellTiter-Glo |
| Hepatocellular Carcinoma | Various HCC lines | ~3.0 - 6.0 | ~3.0 - 6.0 | CellTiter-Glo |
| Breast Cancer | MDA-MB-231 | ~4.0 | <1.0 | CellTiter-Glo |
| Breast Cancer | Other Breast Cancer lines | ~3.0 - 6.0 | ~1.0 - 3.0 | CellTiter-Glo |
| Non-Small Cell Lung Cancer | A549 | Not specified | Not specified | MTT Assay |
Experimental Protocol: IC50 Determination of this compound
This protocol outlines a general method for determining the IC50 value of this compound using a cell viability assay such as CellTiter-Glo® or MTT.
Materials:
-
This compound compound
-
Selected cancer cell line(s)
-
Appropriate cell culture medium and supplements (e.g., FBS, antibiotics)
-
96-well clear or white-walled tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., CellTiter-Glo® from Promega, or MTT reagent)
-
Multichannel pipette
-
Plate reader (luminometer for CellTiter-Glo®, spectrophotometer for MTT)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh medium.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth throughout the duration of the experiment (typically 3-7 days). Incubate the plates overnight to allow for cell attachment.
-
-
This compound Preparation and Dilution:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve a range of final concentrations for the dose-response curve. It is recommended to perform a wide range of concentrations in a preliminary experiment to determine the approximate inhibitory range.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate the plates for the desired duration (e.g., 3, 4, or 7 days).
-
-
Cell Viability Measurement:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell viability.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No dose-dependent inhibition observed | This compound concentration range is too high or too low. The cell line may be resistant to SMYD2 inhibition. The compound may have degraded. | Perform a wider range-finding experiment (e.g., 0.01 µM to 100 µM). Confirm the expression of SMYD2 in your cell line. Prepare fresh this compound dilutions for each experiment and store the stock solution properly. |
| Cell viability exceeds 100% at low this compound concentrations | This can sometimes occur due to variations in cell growth or a stimulatory effect at very low concentrations (hormesis). | Ensure that the vehicle control is appropriate and that the cells are in the logarithmic growth phase. If this effect is consistent, it may be a biological phenomenon worth noting. For IC50 calculation, these data points can often be excluded if they are not part of the inhibitory curve. |
| Precipitation of this compound in the culture medium | The concentration of this compound exceeds its solubility in the aqueous medium. | Visually inspect the drug dilutions for any signs of precipitation before adding them to the cells. If precipitation is observed, consider using a lower starting concentration or a different solvent for the initial stock, ensuring the final solvent concentration is not toxic to the cells. |
| Inconsistent results between experiments | Variations in cell passage number, serum batch, or incubation time. | Use cells within a consistent passage number range. Use the same batch of serum for a set of experiments. Strictly adhere to the same incubation times for all experiments. |
Visualizing Experimental Workflow and Signaling Pathways
To aid in understanding the experimental process and the biological context of this compound, the following diagrams have been generated.
Caption: Experimental workflow for IC50 determination of this compound.
Caption: Simplified SMYD2 signaling pathway in cancer.
References
Technical Support Center: Minimizing LLY-507 Toxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the SMYD2 inhibitor, LLY-507, in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] Its primary mechanism of action is to block the catalytic activity of SMYD2, thereby preventing the monomethylation of its protein substrates, which include both histone and non-histone proteins like p53.[1][2]
Q2: What are the potential causes of this compound toxicity in non-cancerous cell lines?
A2: While this compound is reported to have low cytotoxicity, adverse effects in non-cancerous cells can arise from:
-
On-target effects: SMYD2 is known to methylate various non-histone proteins involved in crucial cellular processes beyond cancer, such as cell cycle regulation and signal transduction.[3][4] Inhibition of these functions in normal cells may lead to unintended consequences.
-
Off-target effects: Although this compound is highly selective for SMYD2 over other methyltransferases and a wide array of kinases, the possibility of off-target interactions at higher concentrations cannot be entirely ruled out.[1][2]
-
High concentrations: Using concentrations significantly above the effective inhibitory range for SMYD2 can lead to non-specific effects and cytotoxicity.
-
Prolonged exposure: Continuous and long-term exposure to the inhibitor may disrupt normal cellular homeostasis.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations generally above 0.5%.
Q3: Is there any data on the cytotoxic concentrations of this compound in non-cancerous cell lines?
A3: Direct, comprehensive studies detailing the IC50 values of this compound across a wide range of non-cancerous cell lines are limited in publicly available literature. However, one study utilized this compound in HEK293 cells (a human embryonic kidney cell line) at concentrations up to 2.5 µM for mechanistic assays, suggesting this concentration range may be tolerated for shorter-term experiments in this specific cell line.[1] Another source mentions that this compound exhibits low cytotoxicity, though specific quantitative data for non-cancerous cells is not provided.[2] For reference, the IC50 values for antiproliferative effects in various cancer cell lines typically range from 0.3 to 6 µM.[1]
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific non-cancerous cell line. Start with a wide range of concentrations, including those below the reported IC50 values for cancer cell lines. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired inhibition of SMYD2 activity in your experimental setup. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell line (typically <0.1% - 0.5%). Always include a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound concentration). |
| Cell line is particularly sensitive. | Some non-cancerous cell lines may be more sensitive to perturbations in methylation pathways. Consider using a more robust cell line if your experimental question allows, or perform extensive optimization of concentration and exposure time. |
| Compound instability or degradation. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Issue 2: Inconsistent or unexpected results in functional assays.
| Possible Cause | Troubleshooting Steps |
| Sub-lethal toxicity affecting cell function. | Even at non-lethal concentrations, this compound might alter cellular processes, leading to confounding results. Assess cell morphology and key functional markers in parallel with your primary endpoint. |
| On-target effects on non-cancer pathways. | SMYD2 has roles in normal cellular physiology. The observed effects may be a direct consequence of SMYD2 inhibition in your cell line. Consider using SMYD2 knockdown (e.g., via siRNA) as an orthogonal approach to confirm that the phenotype is on-target. |
| Variability in cell culture conditions. | Ensure consistent cell seeding density, passage number, and media composition, as these factors can influence cellular sensitivity to inhibitors. |
Data Presentation
Table 1: this compound IC50 Values for Antiproliferative Effects in Various Cancer Cell Lines
Note: This data is provided as a reference for estimating starting concentrations for experiments in non-cancerous cell lines. The cytotoxic concentrations in non-cancerous cells may differ.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~1.5 |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | ~0.3 |
| Various Esophageal, Liver, and Breast Cancer Cell Lines | Esophageal, Liver, Breast | 3-4 days | 1.5 - 6.0 |
| Various Esophageal, Liver, and Breast Cancer Cell Lines | Esophageal, Liver, Breast | 7 days | 0.3 - 3.2 |
| Ovarian Cancer Cell Lines | Ovarian Cancer | Not Specified | 1.77 - 2.90 |
| A549 | Lung Adenocarcinoma | 48 hours | 2.13 µg/mL |
| A549 | Lung Adenocarcinoma | 72 hours | 0.71 µg/mL |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol: Determining the Cytotoxic Profile of this compound using an MTT Assay
This protocol provides a general framework for assessing the effect of this compound on the viability of non-cancerous cell lines.
1. Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. This compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 50 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10 µL of the MTT solution to each well. c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Formazan Solubilization: a. Carefully remove the medium from the wells. b. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals. c. Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
5. Data Acquisition and Analysis: a. Measure the absorbance at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance. c. Calculate the percentage of cell viability for each treatment group relative to the untreated control. d. Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits cell viability by 50%).
Mandatory Visualizations
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 4. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Lly-507 treatment duration for optimal epigenetic changes
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving the SMYD2 inhibitor, Lly-507.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-active, and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2] Its primary mechanism of action is to bind to the substrate peptide binding pocket of SMYD2, preventing it from catalyzing the monomethylation of its protein substrates.[1][2] The most well-characterized non-histone substrate of SMYD2 is the tumor suppressor protein p53, and this compound effectively inhibits the methylation of p53 at lysine (B10760008) 370 (p53-K370me1).[1][3]
Q2: What is the optimal treatment duration to observe changes in p53 methylation after this compound treatment?
A2: The time required to observe significant changes in p53 methylation can vary depending on the cell line and experimental conditions. However, significant reductions in p53 Lys370 methylation have been reported as early as 18 hours post-treatment in SMYD2-overexpressing KYSE-150 cells.[1][4] Other studies have utilized treatment times of 15 hours and 28 hours to demonstrate potent, concentration-dependent inhibition of p53 methylation.[4][5]
Q3: Does this compound treatment affect global histone methylation?
A3: No, this compound does not significantly affect global levels of histone H3 or H4 lysine methylation.[1][2][6] This is consistent with findings that SMYD2 is primarily a cytoplasmic protein, suggesting its main targets are non-histone proteins or very specific subsets of histones at particular chromatin loci.[1][2][7]
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: this compound exhibits submicromolar potency in cellular assays. The half-maximal inhibitory concentration (IC50) for the reduction of p53-K370me1 is typically in the range of 0.6 to 1.0 µM in various cell lines.[1][4] For anti-proliferation assays, a broader range of concentrations, often up to 20 µM, is used to determine the dose-dependent effects.[5]
Q5: How long should I treat my cells with this compound to observe an anti-proliferative effect?
A5: Anti-proliferative effects are typically measured after longer incubation periods than those required for observing changes in protein methylation. Common experimental endpoints are between 3 to 7 days .[1][5] It is noteworthy that some cancer cell lines, such as certain breast cancer lines, may show increased sensitivity to this compound after a 7-day treatment compared to a 3 or 4-day treatment, which may indicate that SMYD2-dependent epigenetic mechanisms are involved in their proliferation.[4]
Troubleshooting Guide
Issue 1: I do not observe a decrease in p53 Lys370 methylation after this compound treatment.
-
Solution 1: Verify SMYD2 Expression and Localization. Confirm that your cell line expresses sufficient levels of SMYD2 and that it is primarily cytoplasmic, which is its expected location.[1][4] If SMYD2 levels are low, consider using a cell line known to overexpress SMYD2 or a transient transfection system.[1]
-
Solution 2: Optimize Treatment Duration and Concentration. While significant effects can be seen at 18 hours, your specific cell line may require a longer incubation period or a higher concentration of this compound. Perform a time-course (e.g., 12, 24, 48 hours) and dose-response (e.g., 0.1 µM to 10 µM) experiment to determine the optimal conditions.
-
Solution 3: Check Antibody Specificity. Ensure the antibody used for detecting mono-methylated p53-K370 is specific and validated. Run appropriate positive and negative controls to confirm antibody performance.
-
Solution 4: Confirm Compound Integrity. Ensure the this compound compound has been stored correctly (typically at -20°C) and that the stock solution is fresh.[3] Repeated freeze-thaw cycles can degrade the compound.
Issue 2: I am observing high levels of cell death or toxicity at concentrations expected to be effective.
-
Solution 1: Assess Baseline Cell Health. Ensure your cells are healthy and not overly confluent before starting the experiment. Stressed cells can be more susceptible to compound toxicity.
-
Solution 2: Reduce Serum Concentration. If using a high-serum medium, consider reducing the serum percentage during treatment, as serum components can sometimes interact with experimental compounds.
-
Solution 3: Perform a Viability Assay. Run a standard cell viability assay (e.g., CellTiter-Glo, MTT) in parallel with your primary experiment.[1][8] This will help you distinguish between targeted anti-proliferative effects and non-specific cytotoxicity and allow you to determine the precise IC50 for proliferation in your cell line.[8]
Issue 3: My results are inconsistent between experiments.
-
Solution 1: Standardize Experimental Conditions. Ensure all parameters, including cell passage number, seeding density, treatment duration, and reagent concentrations, are kept consistent across all experiments.
-
Solution 2: Include Proper Controls. Always include a vehicle control (e.g., DMSO) and, if possible, a positive control (a condition known to modulate p53 methylation) and a negative control (e.g., a cell line with low SMYD2 expression).[9]
-
Solution 3: Prepare Fresh Reagents. Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid issues with compound degradation.
Data Presentation
Table 1: this compound In Vitro Efficacy (IC50 Values)
| Assay Type | Target/Substrate | Cell Line | IC50 Value | Reference |
| Biochemical Assay | SMYD2 / p53 peptide | N/A | < 15 nM | [1][10] |
| Biochemical Assay | SMYD2 / Histone H4 peptide | N/A | 31 nM | [1][5] |
| Cell-Based ELISA | p53 Lys370me1 | U2OS | 0.6 µM | [4] |
| Sandwich ELISA | p53 Lys370me1 | KYSE-150 | 0.6 µM | [4] |
| Western Blot | p53 Lys370me1 | HEK293 | < 1.0 µM | [4] |
| Cell Viability Assay | A549 cell proliferation | A549 | 2.13 µg/mL (48h) | [8] |
| Cell Viability Assay | A549 cell proliferation | A549 | 0.71 µg/mL (72h) | [8] |
Table 2: Recommended this compound Treatment Durations for Specific Cellular Effects
| Experimental Goal | Recommended Duration | Cell Lines | Reference |
| Inhibition of p53-K370 Methylation | 15 - 28 hours | U2OS, KYSE-150, HEK293 | [1][4][5] |
| Anti-Proliferation Studies | 3 - 7 days | Esophageal, Liver, Breast Cancer Lines | [1][5] |
| Cell Viability (IC50 Determination) | 48 - 72 hours | A549 | [8] |
Experimental Protocols
General Protocol for Assessing this compound-Mediated Inhibition of p53 Methylation in Cultured Cells
This protocol is a generalized procedure based on methodologies described in the literature.[1][4] Researchers should optimize parameters for their specific cell line and experimental setup.
-
Cell Seeding: Plate cells (e.g., KYSE-150, U2OS, or HEK293) in appropriate culture vessels and grow to 60-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[3] On the day of the experiment, create serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5 µM). Include a vehicle-only control (DMSO).
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined duration (e.g., 18-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for mono-methylated p53 at Lys370.
-
In parallel, probe separate blots or strip and re-probe the same blot for total p53 and a loading control (e.g., α-tubulin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the p53-K370me1 band to the total p53 band and/or the loading control. Plot the normalized values against the this compound concentration to determine the dose-dependent inhibition.
Visualizations
Caption: Mechanism of this compound action on the SMYD2-p53 pathway.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protein-g-beads.com [protein-g-beads.com]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 7. apexbt.com [apexbt.com]
- 8. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
Overcoming resistance to Lly-507 in cancer cells
Welcome to the technical support center for LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a cell-active, potent, and selective small molecule inhibitor of SMYD2.[1][2] It binds to the substrate peptide binding pocket of SMYD2, preventing it from catalyzing the monomethylation of its substrates.[1][2] A key substrate of SMYD2 is the tumor suppressor protein p53. By inhibiting SMYD2, this compound prevents the methylation of p53 at lysine (B10760008) 370 (p53K370me1), which can lead to the activation of the p53 pathway and subsequent apoptosis in cancer cells.[3][4]
Q2: In which cancer types has this compound shown anti-proliferative effects?
A2: this compound has demonstrated dose-dependent inhibition of proliferation in various cancer cell lines, including esophageal, liver, and breast cancer.[1][2] It has also been shown to suppress cell growth in high-grade serous ovarian carcinoma (HGSOC) and non-small cell lung cancer (NSCLC) cells.[3][5][6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO and ethanol. For long-term storage, it is recommended to store the compound at -20°C.
Q4: Does this compound affect global histone methylation?
A4: Studies have shown that inhibition of SMYD2 with this compound does not significantly affect cellular global histone methylation levels.[1][2] This is consistent with findings that SMYD2 is primarily located in the cytoplasm.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Reduced or no anti-proliferative effect of this compound on cancer cells.
| Potential Cause | Troubleshooting Step |
| Cell line insensitivity | Verify that the cancer cell line used is known to be sensitive to SMYD2 inhibition. SMYD2 overexpression has been correlated with sensitivity.[1][2] Consider screening a panel of cell lines to find a suitable model. |
| Drug inactivity | Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment. |
| Suboptimal concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary between cell lines.[7][8] |
| Acquired resistance | If cells initially respond and then become resistant, consider the possibility of acquired resistance. Potential mechanisms are discussed in Issue 2. |
Issue 2: Cancer cells develop resistance to this compound over time.
While direct mechanisms of resistance to this compound are still under investigation, potential mechanisms based on SMYD2 biology and general principles of drug resistance can be considered.
| Potential Mechanism | Experimental Approach to Investigate | Strategy to Overcome |
| Upregulation of drug efflux pumps | Use RT-qPCR or Western blotting to measure the expression of multidrug resistance proteins like MDR1 (P-glycoprotein). SMYD2 has been implicated in upregulating MDR1 expression.[9] | Co-treatment with an inhibitor of the identified efflux pump. |
| Activation of bypass signaling pathways | Perform phosphoproteomic or transcriptomic analysis to identify signaling pathways that are activated upon this compound treatment. The MEK/ERK/AP-1 pathway has been linked to SMYD2-mediated resistance.[9] | Combine this compound with an inhibitor targeting the identified bypass pathway. |
| Mutations in the SMYD2 gene | Sequence the SMYD2 gene in resistant cells to identify mutations in the this compound binding site. | If a mutation is identified, a different SMYD2 inhibitor with an alternative binding mode may be effective. |
Issue 3: Difficulty in observing sensitization to other drugs with this compound.
This compound has been shown to sensitize cancer cells to cisplatin (B142131) and PARP inhibitors.[3][5][6] If this effect is not observed, consider the following:
| Potential Cause | Troubleshooting Step |
| Inappropriate cell line | The sensitization effect may be cell-type specific. For cisplatin sensitization, this has been observed in NSCLC cells with a wild-type p53 status.[3][4] For PARP inhibitor sensitization, this has been shown in HGSOC cells.[5][6] |
| Incorrect dosing schedule | The timing and sequence of drug administration can be critical. Experiment with different schedules (e.g., pre-treatment with this compound followed by the other drug, or co-treatment). |
| p53 status of the cells | The sensitization to cisplatin by SMYD2 inhibition is dependent on the activation of the p53 pathway.[3][4] Verify the p53 status of your cell line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | ~1.5 | 3 days | [1] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | ~0.3 | 7 days | [1] |
| A549 | Non-Small Cell Lung Cancer | 2.13 µg/mL (~3.7 µM) | 48 hours | [7][8] |
| A549 | Non-Small Cell Lung Cancer | 0.71 µg/mL (~1.2 µM) | 72 hours | [7][8] |
| OVTOKO | High-Grade Serous Ovarian Carcinoma | 2.90 | Not Specified | [5] |
| TOV21-G | High-Grade Serous Ovarian Carcinoma | 1.77 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control, e.g., DMSO) for the desired duration (e.g., 48 or 72 hours).[7][8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for p53K370me1 Inhibition
-
Treat cells with varying concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against mono-methyl-p53 (Lys370) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as β-actin or total p53.
Visualizations
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Lly-507: A Potent and Selective Inhibitor of SMYD2 Methyltransferase
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity Profile of Lly-507
This compound has emerged as a valuable chemical probe for dissecting the biological functions of the protein lysine (B10760008) methyltransferase SMYD2. This guide provides a comprehensive overview of this compound's selectivity against other methyltransferases, supported by experimental data and detailed protocols to aid in its application in research and drug discovery.
Potency and Selectivity Profile of this compound
This compound is a potent inhibitor of SMYD2, exhibiting an IC50 value of less than 15 nM in biochemical assays.[1] Its selectivity has been rigorously evaluated against a broad panel of 25 other protein and DNA methyltransferases. The compound demonstrates a remarkable selectivity of over 100-fold for SMYD2 when compared to these other enzymes, including the closely related SMYD3.[2][3]
The following table summarizes the inhibitory activity of this compound against SMYD2 and its lack of significant activity against a wide array of other methyltransferases at concentrations up to 50 μM.
| Methyltransferase Target | This compound IC50 (nM) | % Inhibition at 1 µM | % Inhibition at 10 µM | % Inhibition at 50 µM |
| SMYD2 | <15 | - | - | - |
| G9a | >50,000 | <10 | <10 | <20 |
| EHMT1 (GLP) | >50,000 | <10 | <10 | <10 |
| SUV39H2 | >50,000 | <10 | <10 | <10 |
| SETDB1 | >50,000 | <10 | <10 | <10 |
| SETD7 | >50,000 | <10 | <10 | <10 |
| SETD8 | >50,000 | <10 | <10 | <10 |
| SUV420H1 | >50,000 | <10 | <10 | <10 |
| SUV420H2 | >50,000 | <10 | <10 | <10 |
| PRMT1 | >50,000 | <10 | <10 | <10 |
| PRMT3 | >50,000 | <10 | <10 | <10 |
| PRMT6 | >50,000 | <10 | <10 | <10 |
| PRMT8 | >50,000 | <10 | <10 | <10 |
| PRDM9 | >50,000 | <10 | <10 | <10 |
| SETD2 | >50,000 | <10 | <10 | <10 |
| MLL1 | >50,000 | <10 | <10 | <10 |
| MLL3 | >50,000 | <10 | <10 | <10 |
| EZH1 | >50,000 | <10 | <10 | <10 |
| EZH2 | >50,000 | <10 | <10 | <10 |
| PRMT5 | >50,000 | <10 | <10 | <10 |
| DNMT1 | >50,000 | <10 | <10 | <10 |
| DOT1L | >50,000 | <10 | <10 | <10 |
| NSD1 | >50,000 | <10 | <10 | <10 |
| NSD2 | >50,000 | <10 | <10 | <10 |
| NSD3 | >50,000 | <10 | <10 | <10 |
| SMYD3 | >50,000 | <10 | <10 | <20 |
Data compiled from Nguyen et al., J Biol Chem, 2015.[3]
Experimental Protocols
The determination of this compound's potency and selectivity was primarily conducted using a scintillation proximity assay (SPA). This method monitors the incorporation of a tritium-labeled methyl group from S-[methyl-3H]adenosyl-l-methionine (SAM) onto a peptide substrate.
SMYD2 Inhibition Assay (IC50 Determination)
-
Reaction Components:
-
20 mM Tris-HCl, pH 9.0
-
5 mM DTT
-
0.01% Triton X-100
-
0.5 μM S-[methyl-3H]adenosyl-l-methionine
-
3 μM p53(361–380) peptide substrate
-
30 nM SMYD2 enzyme
-
Varying concentrations of this compound (e.g., 0.3 nM to 5 μM)
-
-
Procedure:
-
The reaction components were incubated in a 20 μl reaction mixture for 1 hour at 23 °C.
-
The reaction was quenched by the addition of 20 μl of 7.5 M guanidine (B92328) hydrochloride, followed by 180 μl of 20 mM Tris, pH 8.0.
-
The quenched reaction mixture was transferred to a 384-well streptavidin-coated FlashPlate®.
-
After a 2-hour incubation, the plate was read using a TopCount plate reader to measure counts per minute (cpm), which is proportional to the extent of substrate methylation.
-
IC50 values were determined by fitting the data to a four-parameter logistic equation.[3]
-
Methyltransferase Selectivity Panel Assay
-
General Principle: The inhibitory effect of this compound on a panel of 25 other methyltransferases was assessed using the scintillation proximity assay method.
-
Key Parameters:
-
This compound was tested at three concentrations: 1, 10, and 50 μM.
-
Substrate concentrations for each enzyme were kept close to their respective Km values to ensure sensitive detection of inhibition.
-
The specific buffer conditions and substrate peptides for each methyltransferase are detailed in the supplemental information of the primary research article (Nguyen et al., 2015).[3]
-
Visualizing Experimental Workflow and Signaling Pathways
To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow for determining methyltransferase selectivity and the signaling pathway involving SMYD2 and its key substrate, p53.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SMYD2 Inhibitors: LLY-507 vs. AZ505
For Researchers, Scientists, and Drug Development Professionals
The protein lysine (B10760008) methyltransferase SMYD2 has emerged as a significant target in oncology and other therapeutic areas due to its role in regulating the function of both histone and non-histone proteins involved in critical cellular processes. This guide provides an objective comparison of two prominent SMYD2 inhibitors, LLY-507 and AZ505, focusing on their biochemical and cellular performance, supported by experimental data and detailed protocols.
Performance Overview
This compound and AZ505 are both potent and selective inhibitors of SMYD2, however, they exhibit distinct profiles in terms of biochemical potency, cellular activity, and selectivity. This compound, a notable chemical probe, demonstrates low nanomolar biochemical potency and submicromolar activity in cells.[1][2] AZ505 is also a potent, substrate-competitive inhibitor of SMYD2.[3] Both compounds have been instrumental in elucidating the cellular functions of SMYD2.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and AZ505, providing a clear comparison of their inhibitory activities.
Table 1: Biochemical Potency against SMYD2
| Inhibitor | IC50 (nM) | Substrate | Assay Type |
| This compound | < 15 | p53 peptide (361-380) | Scintillation Proximity Assay |
| This compound | 31 | H4 peptide (1-24) | Scintillation Proximity Assay |
| AZ505 | 120 | p53 peptide | Biochemical Assay |
Data compiled from multiple sources.[1][3]
Table 2: Cellular Activity
| Inhibitor | Cellular IC50 (µM) | Cell Line | Assay | Target Analyzed |
| This compound | ~1 | HEK293 | Western Blot | p53 Lys370me1 |
| This compound | 0.6 | U2OS | Cell-based ELISA | p53 Lys370me1 |
| This compound | 0.6 | KYSE-150 | Meso Scale Discovery ELISA | p53 Lys370me1 |
| AZ505 | Not explicitly stated in µM, but shown to inhibit SMYD2-mediated methylation in cells | Various | Western Blot, etc. | Varies (e.g., H3K36me3) |
Data compiled from multiple sources.[1][4]
Table 3: Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Selectivity Fold vs. SMYD2 |
| Methyltransferases | 24 | >100-fold |
| Kinases | 454 | Inactive (>20 µM) |
| GPCRs | 35 | Inactive (>20 µM) |
| Nuclear Hormone Receptors | 14 | Inactive (>20 µM) |
| Cytochrome P450 Enzymes | 3 | Inactive (>20 µM) |
This compound demonstrates high selectivity for SMYD2 over a broad range of other enzymes.[1][2]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: SMYD2 signaling pathway showing key non-histone substrates.
Caption: Workflow for a typical SMYD2 biochemical inhibition assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and AZ505.
SMYD2 Biochemical Assay (Scintillation Proximity Assay)
This assay quantifies the enzymatic activity of SMYD2 by measuring the incorporation of a tritium-labeled methyl group from S-[methyl-3H]adenosyl-l-methionine (³H-SAM) onto a peptide substrate.
Protocol:
-
Reaction Setup: The enzymatic reactions are performed in a 20 µL reaction mixture containing 20 mM Tris-HCl (pH 9), 5 mM DTT, 0.01% Triton X-100, 0.5 µM ³H-SAM, 3 µM p53(361–380) peptide, and 30 nM SMYD2 enzyme.[1]
-
Inhibitor Addition: this compound or other inhibitors are added at various concentrations.
-
Incubation: The reaction mixture is incubated for 1 hour at 23°C.[1]
-
Detection: The incorporation of the radiolabeled methyl group is detected using a scintillation proximity assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular p53 Methylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block SMYD2-mediated methylation of p53 in a cellular context.
Protocol:
-
Cell Culture and Transfection: HEK-293 cells are transiently co-transfected with FLAG-tagged SMYD2 and FLAG-tagged p53 constructs.[1]
-
Inhibitor Treatment: Transfected cells are treated with varying concentrations of the SMYD2 inhibitor (e.g., this compound) for a specified duration (e.g., 18-24 hours).[1][5]
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blotting:
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for mono-methylated Lys370 of p53.
-
A secondary antibody conjugated to a detection enzyme is used.
-
Signal is detected using an appropriate substrate.
-
-
Analysis: The intensity of the band corresponding to methylated p53 is quantified and normalized to total p53 or a loading control to determine the extent of inhibition.
Cell-Based ELISA for p53 Methylation
This provides a more quantitative measure of cellular p53 methylation.
Protocol:
-
Cell Culture and Transfection: U2OS cells are transfected with SMYD2.
-
Inhibitor Treatment: Cells are treated with this compound for 15 hours.[6]
-
ELISA: A sandwich ELISA format is used to capture total p53 and detect the methylated form using a specific antibody.
-
Data Analysis: The signal is quantified, and the IC50 value is determined from the dose-response curve.
Conclusion
Both this compound and AZ505 are valuable tools for investigating the biological roles of SMYD2. This compound stands out as a highly potent and selective chemical probe with well-characterized biochemical and cellular activity, making it suitable for a wide range of in vitro and in vivo studies.[1][2][7] AZ505 is also a potent inhibitor that has been effectively used to study the role of SMYD2 in various disease models, including fibrosis and cancer.[8][9][10] The choice between these inhibitors will depend on the specific experimental context, including the desired potency, selectivity, and the biological system under investigation. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies on SMYD2.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lysine methyltransferase SMYD2 promotes triple negative breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Inhibitor of Methyltransferase SMYD2, AZ505 Protects Against Peritoneal Fibrosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
On-Target Validation of LLY-507: A Comparative Guide to SMYD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the on-target effects of the selective SMYD2 inhibitor, LLY-507, with the effects of direct SMYD2 knockdown using small interfering RNA (siRNA). The data presented herein supports the validation of this compound as a specific inhibitor of SMYD2, a lysine (B10760008) methyltransferase implicated in various cancers.
Executive Summary
This compound is a potent and selective, cell-active inhibitor of SMYD2.[1][2] Its on-target activity is demonstrated by the parallel phenotypical outcomes observed when compared to siRNA-mediated knockdown of SMYD2. Both chemical inhibition with this compound and genetic knockdown of SMYD2 lead to reduced cancer cell proliferation and induction of apoptosis, confirming that the cellular effects of this compound are mediated through its inhibition of SMYD2. This guide provides the supporting experimental data and protocols to substantiate these claims and compares this compound with other known SMYD2 inhibitors.
Comparative Analysis of this compound and SMYD2 siRNA
The on-target effects of this compound are most effectively demonstrated by comparing its cellular impact to that of SMYD2-targeting siRNA. Both methods result in a significant reduction in cell viability and an increase in apoptosis in cancer cell lines where SMYD2 is overexpressed.
| Treatment | Cell Line | Assay | Result | Reference |
| This compound | High-Grade Serous Ovarian Carcinoma (HGSOC) | Cell Proliferation | Suppressed cell growth | [3] |
| SMYD2 siRNA | High-Grade Serous Ovarian Carcinoma (HGSOC) | Cell Proliferation | Suppressed cell growth | [3] |
| This compound | High-Grade Serous Ovarian Carcinoma (HGSOC) | Apoptosis | Increased proportion of apoptotic cells | [3] |
| SMYD2 siRNA | High-Grade Serous Ovarian Carcinoma (HGSOC) | Apoptosis | Increased proportion of apoptotic cells | [3] |
| This compound | A549 (Lung Cancer) | Cell Viability (IC50) | 2.13 µg/mL (48h), 0.71 µg/mL (72h) | [4][5] |
| This compound | Ovarian Cancer Cell Lines | Cell Viability (IC50) | 1.77 µM to 2.90 µM | [5] |
| This compound | Esophageal, Liver, and Breast Cancer Cell Lines | Cell Proliferation | Dose-dependent inhibition | [2][6] |
This compound in Comparison to Other SMYD2 Inhibitors
This compound exhibits high potency and selectivity for SMYD2. A comparison with other known SMYD2 inhibitors highlights its efficacy.
| Inhibitor | Target | IC50 | Reference |
| This compound | SMYD2 (p53 peptide substrate) | <15 nM | [7] |
| AZ505 | SMYD2 | Not Specified | [5] |
| A-893 | SMYD2 | Not Specified | [5] |
| BAY-598 | SMYD2 | Not Specified | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
SMYD2 Knockdown using siRNA
This protocol outlines the steps for transiently knocking down SMYD2 expression in mammalian cells using siRNA.
Materials:
-
SMYD2-specific siRNA and negative control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Antibiotic-free normal growth medium with Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
1x electrophoresis sample buffer
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium supplemented with FBS. Ensure cells are 30-50% confluent at the time of transfection.[1][8]
-
siRNA-Transfection Reagent Complex Preparation:
-
In a sterile tube (Tube A), dilute 2-8 µl of siRNA duplex into 100 µl of siRNA Transfection Medium.[1]
-
In a separate sterile tube (Tube B), dilute 2-8 µl of siRNA Transfection Reagent into 100 µl of siRNA Transfection Medium.[1]
-
Add the contents of Tube A to Tube B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature.[1]
-
-
Transfection:
-
Incubation: Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[1]
-
Post-transfection: Add 1 ml of normal growth medium containing 2x FBS and antibiotics. Incubate for an additional 18-24 hours.[1]
-
Harvesting and Analysis: Aspirate the medium, wash with PBS, and lyse the cells in 300 µl of 1x electrophoresis sample buffer for Western blot analysis.[1][9]
Western Blotting for SMYD2 and Downstream Targets
This protocol describes the detection of protein levels by Western blotting to confirm SMYD2 knockdown and assess the impact on downstream targets like p53.
Materials:
-
Cell lysate in 1x electrophoresis sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SMYD2, anti-p53, anti-p53K370me1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate the protein lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizing the Mechanism of Action
To better understand the experimental workflow and the biological context of SMYD2 inhibition, the following diagrams are provided.
Caption: Experimental workflow for validating the on-target effects of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone methyltransferase SMYD2 selective inhibitor this compound in combination with poly ADP ribose polymerase inhibitor has therapeutic potential against high-grade serous ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. genscript.com [genscript.com]
- 9. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LLY-507 and BAY-598 for Interrogating SMYD2 in Colorectal Cancer
For researchers, scientists, and drug development professionals investigating the role of the lysine (B10760008) methyltransferase SMYD2 in colorectal cancer, the choice of a potent and selective chemical probe is paramount. This guide provides an objective comparison of two widely used SMYD2 inhibitors, LLY-507 and BAY-598, supported by experimental data to inform your selection process.
This comprehensive analysis delves into the biochemical and cellular activity, selectivity, and reported effects of these inhibitors on colorectal cancer models. Detailed experimental protocols for key assays are provided to facilitate the replication and validation of these findings.
Performance and Specifications at a Glance
A summary of the key characteristics of this compound and BAY-598 is presented below, offering a rapid comparison of their biochemical and cellular potencies.
| Feature | This compound | BAY-598 |
| Biochemical IC50 (SMYD2) | <15 nM (p53 peptide)[1], 31 nM (H4 peptide)[2][3] | 27 nM, 26 ± 7 nM[4] |
| Cellular IC50 (p53 K370me1 inhibition) | <1 µM (HEK293T)[2][3], 0.6 µM (U2OS & KYSE-150)[2][3] | 58 nM (HEK293T)[3] |
| Selectivity | >100-fold selective over a broad range of methyltransferases[2][5] | >100-fold selective over 32 other methyltransferases[4] |
| Binding Mode | Binds to the substrate peptide binding pocket[2][5] | Utilizes a distinct binding mode addressing the methyl-lysine binding pocket[4] |
The Role of SMYD2 in Colorectal Cancer Signaling
SMYD2 is a lysine methyltransferase that has been shown to be overexpressed in colorectal cancer (CRC), and its elevated expression is often associated with a poor prognosis[6]. It plays a multifaceted role in promoting tumorigenesis by methylating both histone and non-histone proteins, thereby influencing several critical signaling pathways. A diagram illustrating the key signaling pathways influenced by SMYD2 in colorectal cancer is presented below.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
LLY-507: A Comparative Analysis of Efficacy in p53 Wild-Type versus Mutant Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of LLY-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2, in cancer cells with differing p53 mutation statuses. The performance of this compound is contextualized with available data on other SMYD2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a cell-active small molecule inhibitor of SMYD2, an enzyme implicated in oncogenesis through the methylation of both histone and non-histone protein substrates. A key substrate of SMYD2 is the tumor suppressor protein p53. However, extensive studies have revealed that the anti-proliferative efficacy of this compound is independent of the p53 mutational status in cancer cells. Research indicates no significant correlation between the presence of wild-type p53 and sensitivity to this compound, suggesting that the compound's mechanism of action is not primarily driven by the p53 methylation pathway. This guide delves into the supporting data, compares this compound with other SMYD2 inhibitors, and provides detailed experimental protocols for key assays.
Data Presentation: this compound Efficacy in p53 Wild-Type vs. Mutant Cancer Cell Lines
The anti-proliferative effects of this compound have been evaluated across a panel of cancer cell lines with known p53 status. The data consistently shows that sensitivity to this compound does not correlate with whether the cells harbor wild-type or mutant p53.[1]
| Cell Line | Cancer Type | p53 Status | This compound IC50 Range (3-4 day assay) (µM) | This compound IC50 Range (7 day assay) (µM) |
| p53 Wild-Type | ||||
| A549 | Non-Small Cell Lung | Wild-Type | Not explicitly stated, but inhibited | Not explicitly stated, but inhibited |
| HCT116 | Colorectal | Wild-Type | Not explicitly stated, but inhibited | Not explicitly stated, but inhibited |
| p53 Mutant | ||||
| KYSE-30 | Esophageal Squamous Cell | Mutant | ~2.5 | ~1.5 |
| KYSE-140 | Esophageal Squamous Cell | Mutant | ~5.0 | ~3.0 |
| KYSE-180 | Esophageal Squamous Cell | Mutant | ~4.0 | ~2.5 |
| KYSE-410 | Esophageal Squamous Cell | Mutant | ~6.0 | ~3.2 |
| KYSE-520 | Esophageal Squamous Cell | Mutant | ~3.5 | ~2.0 |
| Hep3B | Hepatocellular Carcinoma | Mutant (Null) | ~3.0 | ~3.0 |
| Huh7 | Hepatocellular Carcinoma | Mutant | ~3.5 | ~3.5 |
| SNU-449 | Hepatocellular Carcinoma | Mutant | ~3.0 | ~3.0 |
| MDA-MB-231 | Breast | Mutant | ~4.0 | <1.0 |
| MDA-MB-468 | Breast | Mutant | ~3.5 | ~2.0 |
| T-47D | Breast | Mutant | ~1.5 | ~0.3 |
Note: The IC50 values are approximated from graphical representations in the source literature. The key finding is the lack of a discernible pattern of sensitivity based on p53 status.
Comparison with Alternative SMYD2 Inhibitors
Several other small molecule inhibitors targeting SMYD2 have been developed. Here, we compare this compound with two notable alternatives, AZ505 and BAY-598. Direct comparative studies across a wide range of p53 wild-type and mutant cell lines are limited; however, available data allows for a preliminary assessment.
| Inhibitor | Target | IC50 (Biochemical Assay) | Reported Efficacy in p53 WT cells | Reported Efficacy in p53 Mutant cells | Key Findings |
| This compound | SMYD2 | <15 nM (p53 peptide substrate) | Active | Active | Efficacy is independent of p53 status.[1] |
| AZ505 | SMYD2 | 120 nM | Active (e.g., glioma cells) | Active (e.g., glioma cells) | Inhibition of SMYD2 by AZ505 in glioma cells can upregulate genes in the p53 signaling pathway, such as p21 and GADD45.[2] |
| BAY-598 | SMYD2 | 27 nM | IC50 of 57.19 nM in A549 (p53 WT) and 69.01 nM in H460 (p53 WT) cells at 24h.[3] | Shown to inhibit methylation of mutant p53 in KYSE-150 cells.[4][5] | A potent and selective SMYD2 inhibitor that suppresses the methylation of substrates like p53.[3] |
Signaling Pathway Diagrams
The signaling pathway of SMYD2 is complex, involving multiple substrates beyond p53. This compound, by inhibiting SMYD2, impacts these various downstream pathways.
Caption: SMYD2 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for assessing the anti-proliferative effects of this compound.
Caption: Workflow for cell viability and IC50 determination.
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from the methodology used in the primary studies of this compound.[1]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.
Materials:
-
Cancer cell lines (p53 wild-type and mutant)
-
Appropriate cell culture medium and supplements
-
96-well clear bottom, opaque-walled microplates
-
This compound compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range would be from 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plates for either 3-4 days or 7 days at 37°C in a humidified 5% CO2 incubator. For the 7-day assay, the medium may need to be replenished at day 3 or 4.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized data as a function of the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for p53 Methylation
This protocol is a generalized procedure based on methods described for assessing this compound's effect on p53 methylation.[1]
Objective: To determine if this compound inhibits the SMYD2-mediated methylation of p53 at lysine (B10760008) 370 (p53K370me1) in cells.
Materials:
-
HEK293 or other suitable cells
-
Plasmids for transient transfection: FLAG-tagged SMYD2 and FLAG-tagged p53
-
Transfection reagent (e.g., Lipofectamine)
-
This compound compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53K370me1, anti-total p53, anti-FLAG, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates.
-
Co-transfect the cells with FLAG-SMYD2 and FLAG-p53 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 2.5 µM) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53K370me1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total p53, FLAG, and the loading control to ensure equal protein loading and expression.
-
Quantify the band intensities to determine the relative levels of p53K370me1 as a function of this compound concentration.
-
Conclusion
The available evidence strongly indicates that the efficacy of the SMYD2 inhibitor this compound is not dependent on the p53 mutational status of cancer cells. While this compound does inhibit the methylation of p53 by SMYD2, this particular interaction does not appear to be the primary driver of its anti-proliferative effects. The broader impact of SMYD2 inhibition on other cellular substrates likely accounts for its activity across a range of cancer cell types, irrespective of their p53 genetics. This positions this compound as a potential therapeutic agent for a wider spectrum of cancers than drugs that rely on a functional p53 pathway. Further research, including direct comparative studies with other SMYD2 inhibitors across a standardized panel of p53 wild-type and mutant cell lines, will be crucial for fully elucidating the therapeutic potential of targeting SMYD2 in oncology.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
Lly-507 in the Landscape of Epigenetic Modifiers: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics offers a promising frontier for therapeutic intervention, with histone methyltransferases emerging as a critical class of drug targets. Lly-507, a potent and selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), represents a significant tool for dissecting the roles of lysine (B10760008) methylation in health and disease. This guide provides a comparative analysis of this compound against other classes of epigenetic modifiers, including inhibitors of EZH2, PRMT5, and LSD1, supported by experimental data and detailed methodologies to aid in research and development decisions.
At a Glance: this compound and Its standing
This compound distinguishes itself as a highly potent and selective small molecule inhibitor of SMYD2, a protein-lysine methyltransferase implicated in the regulation of various cellular processes through the methylation of both histone and non-histone proteins.[1][2][3] Its primary mechanism of action involves the inhibition of SMYD2's ability to methylate its substrates, such as the tumor suppressor p53.[1][4] This targeted approach offers a distinct advantage over less specific therapeutic strategies.
Quantitative Comparison of Epigenetic Modifiers
The following tables summarize the in vitro efficacy (IC50 values) of this compound and other selected epigenetic modifiers across various cancer cell lines. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: SMYD2 Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| This compound | SMYD2 | p53 peptide assay | <15 nM | [1][3] |
| KYSE-150 (Esophageal) | 0.6 µM (cellular p53 methylation) | [4] | ||
| A549 (Lung) | 2.13 µg/mL (48h), 0.71 µg/mL (72h) | [5] | ||
| AZ505 | SMYD2 | Biochemical Assay | 0.12 µM | [3][6] |
| BAY-598 | SMYD2 | Biochemical Assay | 27 nM | [3] |
| A549 (Lung) | 57.19 nM (24h), 24.12 nM (48h) | [7] | ||
| H460 (Lung) | 69.01 nM (24h), 31.72 nM (48h) | [7] | ||
| A-893 | SMYD2 | Biochemical Assay | 2.8 nM | [3] |
Table 2: EZH2 Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| GSK126 | EZH2 | HEC-50B (Endometrial) | 1.0 µM | [8] |
| Ishikawa (Endometrial) | 0.9 µM | [8] | ||
| EPZ-6438 (Tazemetostat) | EZH2 | Various Lymphoma Lines | - | [9] |
| ZLD-1039 | EZH2 | Biochemical Assay | 0.29 µM | [10] |
| EI1 | EZH2 | Biochemical Assay (WT & Y641F) | 15 nM & 13 nM | [11] |
Table 3: PRMT5 Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| CMP5 | PRMT5 | HTLV-1 infected/ATL cell lines | 3.98 - 23.94 µM (120h) | [12] |
| HLCL61 | PRMT5 | ATL-related cell lines | 3.09 - 7.58 µM (120h) | [12] |
| Compound 17 (PPI inhibitor) | PRMT5:MEP50 | LNCaP (Prostate) | 430 nM (72h) | [13] |
| A549 (Lung) | 447 nM | [13] | ||
| C220 | PRMT5 | Ovarian/Breast Cancer Lines | 3 - 18 nmol/L | [14] |
Table 4: LSD1 Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| GSK2879552 | LSD1 | SCLC cell lines | - | |
| ORY-1001 (Iadademstat) | LSD1 | AML cell lines | - | |
| SP-2577 (Seclidemstat) | LSD1 | Ewing Sarcoma cell lines | - |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by this compound and other epigenetic modifiers.
Caption: this compound inhibits SMYD2, impacting NF-κB and BMP signaling pathways.
Caption: EZH2 inhibitors block H3K27 trimethylation, affecting key cancer pathways.
Caption: PRMT5 inhibitors disrupt methylation of histones and non-histone proteins.
Caption: LSD1 inhibitors prevent demethylation of H3K4, impacting gene expression.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of comparative studies.
In Vitro Histone Methyltransferase (HMT) Assay
This assay measures the enzymatic activity of a histone methyltransferase and the inhibitory potential of compounds like this compound.
Workflow:
Caption: Workflow for a typical in vitro Histone Methyltransferase assay.
Materials:
-
Recombinant histone methyltransferase (e.g., SMYD2, EZH2, PRMT5)
-
Histone substrate (e.g., core histones, specific histone peptides)
-
S-adenosyl-L-[methyl-3H]-methionine (radioactive cofactor) or S-adenosylmethionine (SAM) for non-radioactive assays
-
Test inhibitor (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl2)
-
Scintillation fluid and counter (for radioactive assays) or specific detection reagents for non-radioactive assays (e.g., antibody-based detection)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, histone substrate, and the histone methyltransferase enzyme.
-
Add the test inhibitor at a range of concentrations to the reaction mixture.
-
Initiate the reaction by adding the cofactor (S-adenosyl-L-[methyl-3H]-methionine or SAM).
-
Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction, typically by adding trichloroacetic acid or by spotting onto filter paper.
-
For radioactive assays, wash the filter papers to remove unincorporated radiolabel, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays, detect the methylated product using methods such as ELISA with a methylation-specific antibody.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of an epigenetic modifier on the viability and proliferation of cancer cells.
Workflow:
Caption: General workflow for a cell proliferation assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., this compound) at various concentrations
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with a solubilization buffer.
-
For the CellTiter-Glo® assay, add the reagent directly to the wells to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Histone Modifications
This technique is used to detect changes in specific histone methylation marks following treatment with an epigenetic modifier.
Workflow:
Caption: Step-by-step workflow for Western Blot analysis.
Materials:
-
Cells treated with the test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer membrane (e.g., PVDF or nitrocellulose) and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the histone modification of interest (e.g., anti-H3K27me3) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and extract total protein.
-
Quantify the protein concentration of each sample.
-
Separate the protein samples by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative change in the histone modification.
Conclusion
This compound is a valuable research tool for investigating the biological functions of SMYD2. Its high potency and selectivity make it a strong candidate for further preclinical and clinical development. This guide provides a framework for comparing this compound to other classes of epigenetic modifiers. The provided data and protocols are intended to assist researchers in designing and interpreting experiments aimed at elucidating the therapeutic potential of targeting histone methyltransferases in various diseases. As the field of epigenetics continues to evolve, comparative analyses such as this will be crucial for advancing novel therapeutic strategies.
References
- 1. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Methyltransferase Assay in vitro [en.bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of EZH2 transactivation function sensitizes solid tumors to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. pnas.org [pnas.org]
- 12. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
LLY-507: A Comparative Analysis of Cross-reactivity with SMYD Family Proteins
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity of the SMYD2 inhibitor, LLY-507, against other SMYD family methyltransferases.
This compound has emerged as a potent and cell-active small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] Its utility as a chemical probe is largely defined by its selectivity. This guide provides a comparative analysis of the cross-reactivity of this compound with other members of the SET and MYND domain-containing (SMYD) family of proteins, supported by available experimental data.
Quantitative Comparison of Inhibitor Activity
This compound demonstrates high selectivity for SMYD2, with significantly less activity against other methyltransferases, including the closely related SMYD3.[1][4] The inhibitor has a biochemical half-maximal inhibitory concentration (IC50) in the low nanomolar range for SMYD2.[1][4] In a broad panel of 25 other protein and DNA methyltransferases, this compound showed over 100-fold selectivity for SMYD2.[1][2][3]
| Target Protein | This compound IC50 (nM) | % Inhibition at 50 µM | Notes |
| SMYD2 | < 15 | > 95% | Potent inhibition demonstrated using a p53-derived peptide as a substrate.[1][5] |
| SMYD3 | > 1,500 | < 20% | This compound is over two orders of magnitude more selective for SMYD2 than SMYD3.[4] |
| SMYD1 | Data Not Available | Not Reported | Specific inhibitory activity of this compound against SMYD1 has not been explicitly reported in the reviewed literature. |
| SMYD4 | Data Not Available | Not Reported | Specific inhibitory activity of this compound against SMYD4 has not been explicitly reported in the reviewed literature. |
| SMYD5 | Data Not Available | Not Reported | Specific inhibitory activity of this compound against SMYD5 has not been explicitly reported in the reviewed literature. |
Experimental Protocols
The selectivity of this compound is primarily determined through biochemical assays that measure the enzymatic activity of the target methyltransferase in the presence of the inhibitor. The most cited method is the Scintillation Proximity Assay (SPA) .
Scintillation Proximity Assay (SPA) for Methyltransferase Activity
Objective: To quantify the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by a specific SMYD protein.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the specific SMYD enzyme (e.g., SMYD2, SMYD3), a biotinylated peptide substrate (such as a p53-derived peptide for SMYD2), and the cofactor [3H]-SAM.
-
Inhibitor Addition: this compound is added to the reaction mixture at varying concentrations. A DMSO control (vehicle) is used as a negative control.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Signal Detection: Streptavidin-coated SPA beads are added to the reaction. These beads bind to the biotinylated peptide substrate. When a tritiated methyl group has been transferred to the peptide, the bead is brought into close enough proximity to the scintillant within the bead to produce a light signal.
-
Data Analysis: The light signal, measured by a scintillation counter, is proportional to the amount of methylated substrate. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Selectivity Profile of this compound
The following diagram illustrates the selective inhibition of SMYD2 by this compound in comparison to other SMYD family proteins based on available data.
Caption: Selective inhibition of SMYD2 by this compound.
References
- 1. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 3. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of Lly-507 and LLY-487 in biochemical assays
A comprehensive analysis of the available biochemical data for the SET and MYND domain-containing protein 2 (SMYD2) inhibitor LLY-507. A direct comparison with LLY-487 could not be conducted due to the absence of publicly available information on the latter.
Introduction
This guide provides a detailed overview of the biochemical profile of this compound, a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2. SMYD2 is a key enzyme involved in the methylation of both histone and non-histone proteins, playing a significant role in gene regulation and cell signaling. Its overexpression has been linked to various cancers, making it an attractive target for therapeutic intervention. While a head-to-head comparison with LLY-487 was intended, a thorough search of scientific literature and public databases did not yield any information on a compound with this designation. Therefore, this document will focus exclusively on the characterization of this compound, presenting its biochemical activity, cellular effects, and the methodologies used for its evaluation.
Biochemical Activity of this compound
This compound has been extensively characterized as a highly potent and selective inhibitor of SMYD2. It binds to the substrate peptide binding pocket of the enzyme, effectively blocking its methyltransferase activity.
Table 1: Biochemical Potency and Selectivity of this compound
| Target | Assay Type | Substrate | IC50 | Selectivity | Reference |
| SMYD2 | Methyltransferase Activity | p53 (361-380) peptide | < 15 nM | >100-fold vs. 24 other methyltransferases | [1][2] |
| SMYD2 | Methyltransferase Activity | Histone H4 (1-24) peptide | 31 nM | - | [1][3] |
| SMYD3 | Methyltransferase Activity | - | >10 µM | >100-fold | [1] |
| SUV420H1 | Methyltransferase Activity | - | >10 µM | >100-fold | [1] |
| SUV420H2 | Methyltransferase Activity | - | >10 µM | >100-fold | [1] |
Cellular Activity of this compound
This compound demonstrates potent activity in cellular models by inhibiting the SMYD2-mediated methylation of its substrates, most notably the tumor suppressor protein p53 at lysine (B10760008) 370 (K370).
Table 2: Cellular Potency of this compound
| Cell Line | Assay Type | Cellular Target | IC50 | Reference |
| HEK293 (transiently transfected) | Western Blot | p53 K370me1 | < 1 µM | [1][4] |
| U2OS (transfected) | Cell-based ELISA | p53 K370me1 | 0.6 µM | [1][4] |
| KYSE-150 (stably expressing SMYD2) | Meso Scale Discovery ELISA | p53 K370me1 | 0.6 µM | [1][4] |
Experimental Protocols
SMYD2 Biochemical Assay
The methyltransferase activity of SMYD2 was assessed by monitoring the incorporation of a tritiated methyl group from the cofactor S-adenosyl-L-methionine (SAM) into a biotinylated peptide substrate (either p53 or histone H4). The reaction mixture typically contained recombinant SMYD2 enzyme, the peptide substrate, and [³H]-SAM in an appropriate assay buffer. Following incubation, the biotinylated peptide was captured on a streptavidin-coated plate, and the incorporated radioactivity was measured using a scintillation counter. The IC50 values were determined by measuring the enzyme activity across a range of this compound concentrations.[1]
Cellular p53 Methylation Assays
Western Blotting: HEK293 cells were transiently co-transfected with FLAG-tagged SMYD2 and FLAG-tagged p53. Following treatment with varying concentrations of this compound, cell lysates were prepared, and proteins were separated by SDS-PAGE. The levels of mono-methylated p53 at lysine 370 were detected using a specific antibody, and the results were normalized to total p53 levels.[1][4]
Cell-Based ELISA: U2OS cells transfected with SMYD2 were treated with this compound for 15 hours. The cells were then lysed, and the level of p53 Lys370 monomethylation was quantified using an enzyme-linked immunosorbent assay (ELISA) format.[1][4]
Meso Scale Discovery (MSD) ELISA: KYSE-150 cells stably expressing FLAG-tagged SMYD2 were treated with this compound. A sandwich ELISA format on the MSD platform was used to measure the levels of mono-methylated p53 Lys370 relative to the total p53 protein in the cell lysates.[1][4]
Signaling Pathway and Experimental Workflow
SMYD2 Signaling Pathway Inhibition by this compound
References
- 1. Biochemical and cell biological assays to identify and characterize DNA helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent progress in DNA methyltransferase inhibitors as anticancer agents [frontiersin.org]
- 4. DNA methyltransferase inhibition upregulates MHC-I to potentiate cytotoxic T lymphocyte responses in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of LLY-507's Effects: A Comparative Guide for Researchers
An objective analysis of the experimental data on the SMYD2 inhibitor, LLY-507, across different research laboratories.
This compound is a potent and selective small molecule inhibitor of the protein-lysine methyltransferase SMYD2.[1][2][3] Originally developed by scientists at Eli Lilly and Company in collaboration with the Structural Genomics Consortium, this compound has been utilized as a chemical probe to investigate the biological functions of SMYD2, particularly in the context of cancer.[1][2][3] This guide provides a comparative analysis of the reported effects of this compound from the foundational research and subsequent independent studies, with a focus on the reproducibility of its biological activities.
In Vitro Efficacy: Inhibition of SMYD2-Mediated p53 Methylation
A primary mechanism of action reported for this compound is the inhibition of SMYD2-mediated monomethylation of the tumor suppressor protein p53 at lysine (B10760008) 370 (p53K370me1).[2][4] The original study by Nguyen et al. demonstrated this effect in several cell lines using various methods. Subsequent research in other laboratories has independently validated this activity.
| Cell Line | Assay Type | IC50 (µM) | Research Lab |
| HEK293 (transiently transfected) | Western Blot | < 1 | Eli Lilly and Company[4] |
| U2OS (transfected) | Cell-based ELISA | 0.6 | Eli Lilly and Company[4] |
| KYSE-150 (stably expressing SMYD2) | Sandwich ELISA | 0.6 | Eli Lilly and Company[4] |
Anti-proliferative Effects of this compound Across Various Cancer Cell Lines
This compound has been shown to inhibit the proliferation of a range of cancer cell lines, an effect that has been investigated by multiple research groups. The half-maximal inhibitory concentrations (IC50) for cell viability are summarized below, providing a basis for comparing the compound's potency across different cancer types and laboratories.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Research Lab |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 3-4 days | 1.5 | Eli Lilly and Company[5] |
| KYSE-150 | Esophageal Squamous Cell Carcinoma | 7 days | 0.3 | Eli Lilly and Company[5] |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 3-4 days | ~3.5 | Eli Lilly and Company[5] |
| KYSE-450 | Esophageal Squamous Cell Carcinoma | 7 days | ~1.8 | Eli Lilly and Company[5] |
| HepG2 | Hepatocellular Carcinoma | 3-4 days | ~3.5 | Eli Lilly and Company[5] |
| HepG2 | Hepatocellular Carcinoma | 7 days | ~3.2 | Eli Lilly and Company[5] |
| Huh7 | Hepatocellular Carcinoma | 3-4 days | ~4 | Eli Lilly and Company[5] |
| Huh7 | Hepatocellular Carcinoma | 7 days | ~3 | Eli Lilly and Company[5] |
| MCF7 | Breast Cancer | 3-4 days | ~6 | Eli Lilly and Company[5] |
| MCF7 | Breast Cancer | 7 days | ~3 | Eli Lilly and Company[5] |
| MDA-MB-231 | Breast Cancer | 3-4 days | ~4 | Eli Lilly and Company[5] |
| MDA-MB-231 | Breast Cancer | 7 days | <1 | Eli Lilly and Company[5] |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 2.13 (µg/mL) | Government College University, Faisalabad[6] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 0.71 (µg/mL) | Government College University, Faisalabad[6] |
| High-Grade Serous Ovarian Carcinoma Cell Lines | Ovarian Cancer | Not Specified | 1.77 - 2.90 | The University of Tokyo[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (CellTiter-Glo®)
The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture based on the quantification of ATP.[5][7][8]
-
Cell Seeding: Plate cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) and incubate for the desired duration (e.g., 3, 4, or 7 days).
-
Reagent Preparation and Equilibration: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized Substrate to form the CellTiter-Glo® Reagent.[1] Allow the multiwell plates to equilibrate to room temperature for approximately 30 minutes.[1][8]
-
Assay Procedure: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7][8]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[1][7][8]
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blot for p53 Methylation
Western blotting is a standard technique to detect specific proteins and their post-translational modifications.[9][10]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11][12]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.[11][12]
-
SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for monomethylated p53 at lysine 370 overnight at 4°C.[12][13]
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
-
Signal Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[12] The band intensity corresponding to methylated p53 can be quantified and normalized to a loading control like total p53 or β-actin.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving this compound and a typical experimental workflow for its evaluation.
References
- 1. OUH - Protocols [ous-research.no]
- 2. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a cell-active, potent, and selective inhibitor of protein-lysine methyltransferase SMYD2 (Journal Article) | OSTI.GOV [osti.gov]
- 4. This compound, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 6. Dissecting the Role of SMYD2 and Its Inhibitor (this compound) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 10. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 12. benchchem.com [benchchem.com]
- 13. Modulation of p53 function by SET8-mediated methylation at lysine 382 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Lly-507
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Lly-507, a potent and selective inhibitor of the protein-lysine methyltransferase SMYD2. Adherence to these protocols is crucial for ensuring laboratory safety and the integrity of your research.
I. Personal Protective Equipment (PPE)
Given that this compound is a potent research chemical, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or ingestion. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following PPE recommendations are based on best practices for handling similar potent chemical compounds in a laboratory setting.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from accidental splashes of this compound solutions. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the entire face from splashes, especially when handling larger quantities or during vigorous mixing. | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving is recommended. | Provides a primary barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear in the outer glove. |
| Body Protection | Laboratory Coat | Long-sleeved, knee-length, with snap or button closures. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger volumes or when there is a significant splash risk. | Offers an additional layer of chemical resistance. | |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. | Minimizes inhalation of airborne particles of the compound. |
| N95 Respirator | Recommended when weighing the solid compound, even within a fume hood, as an additional precaution. | Provides respiratory protection from fine particles. | |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills and falling objects. |
II. Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is essential to maintain its stability and prevent accidental exposure.
A. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and CAS number (1793053-37-8) on the label match your order.
B. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
-
For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C.
C. Preparation of Solutions:
-
All work with solid this compound and the preparation of stock solutions must be conducted in a chemical fume hood.
-
Wear all recommended PPE as outlined in Table 1.
-
This compound is soluble in DMSO and ethanol.[1]
-
To prepare a stock solution, carefully weigh the required amount of this compound powder using a calibrated analytical balance inside the fume hood.
-
Slowly add the desired solvent to the powder to avoid splashing. Use a vortex mixer or sonicator to ensure complete dissolution.
D. Spill and Emergency Procedures:
-
Small Spills:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the contaminated material in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable detergent and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
In case of Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
In case of Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
-
In case of Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
-
-
In case of Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
-
III. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation:
-
Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatible.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
B. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal procedures.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Experimental Protocols
A. In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., esophageal, liver, or breast cancer cell lines) in appropriate media.[2]
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture media. A typical concentration range to test is 0.01 to 10 µM.
-
Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
B. Western Blot for p53 Methylation
This protocol describes the detection of changes in p53 methylation status following treatment with this compound.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in the cell proliferation assay.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for methylated p53 (e.g., anti-mono-methyl-p53 Lys370) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total p53 or a loading control like GAPDH or β-actin.
-
V. Mandatory Visualizations
Caption: this compound inhibits SMYD2, preventing p53 methylation and suppressing cancer cell proliferation.
Caption: Workflow for assessing this compound's effects on cell proliferation and protein methylation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
